molecular formula C25H32O14 B1233109 10-Hydroxyoleuropein CAS No. 84638-44-8

10-Hydroxyoleuropein

Cat. No.: B1233109
CAS No.: 84638-44-8
M. Wt: 556.5 g/mol
InChI Key: JCWFMPVGIIRRRG-AXPMACIOSA-N
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Description

10-Hydroxyoleuropein has been reported in Ligustrum obtusifolium, Ligustrum sinense, and other organisms with data available.
an antioxidant isolated from Ligustrum sinense;  structure in first source

Properties

IUPAC Name

methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O14/c1-35-23(34)15-11-37-24(39-25-22(33)21(32)20(31)18(10-27)38-25)13(4-6-26)14(15)9-19(30)36-7-5-12-2-3-16(28)17(29)8-12/h2-4,8,11,14,18,20-22,24-29,31-33H,5-7,9-10H2,1H3/b13-4+/t14-,18+,20+,21-,22+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWFMPVGIIRRRG-AXPMACIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(=CCO)C1CC(=O)OCCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84638-44-8
Record name 10-Hydroxyoleuropein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

What is the chemical structure of 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoleuropein is a secoiridoid glycoside, a class of natural compounds recognized for their diverse biological activities. As a hydroxylated derivative of oleuropein, the well-studied bioactive compound from olive leaves, this compound is of significant interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, physicochemical properties, and biological activities of this compound. Due to the limited availability of specific experimental data for this particular derivative, this guide also includes inferred methodologies for its isolation and analysis, based on established protocols for structurally related secoiridoids. Furthermore, a representative signaling pathway modulated by the parent compound, oleuropein, is presented to offer insights into the potential mechanisms of action for this compound.

Chemical Structure and Identification

This compound is structurally characterized by a secoiridoid backbone derived from elenolic acid, linked to a hydroxytyrosol moiety and a glucose molecule. The key distinguishing feature is the presence of a hydroxyl group at the 10-position of the oleuropein structure.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
IUPAC Name methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate[1]
Molecular Formula C25H32O14[1]
CAS Number 84638-44-8[1]
SMILES COC(=O)C1=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO[1]
InChIKey JCWFMPVGIIRRRG-AXPMACIOSA-N[1]

Physicochemical and Biological Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes the available computed data and known biological activity.

Table 2: Physicochemical and Biological Data for this compound

PropertyValueMethod/AssayCitation
Molecular Weight 556.5 g/mol Computed[1]
XLogP3-AA -1.7Computed[1]
Biological Activity IC50: 693 μMInhibition of macrophage respiratory burst[2]

Experimental Protocols

Proposed Isolation and Purification Protocol from Natural Sources

This compound has been identified in plants such as Cyperus rotundus and Ligustrum species.[1][2] A general protocol for its extraction and isolation would involve the following steps:

  • Extraction:

    • Air-dried and powdered plant material (e.g., rhizomes of Cyperus rotundus) is subjected to Soxhlet extraction with methanol.[3]

    • The methanolic extract is then concentrated under reduced pressure.

  • Chromatographic Separation:

    • The crude extract is adsorbed onto silica gel to create a slurry.[3]

    • The slurry is loaded onto a silica gel column packed in petroleum ether.[3]

    • The column is eluted with a gradient of solvents with increasing polarity, such as petroleum ether, chloroform, and methanol mixtures.[3]

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • The mobile phase would typically consist of a gradient of water (often acidified with formic or acetic acid) and acetonitrile or methanol.

Proposed Analytical HPLC Method

For the quantitative analysis of this compound, a reverse-phase HPLC method with UV detection is appropriate, similar to methods used for oleuropein.[4][5]

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of water with 0.4% formic acid (Solvent A) and acetonitrile (Solvent B).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 280 nm.[4]

  • Quantification: Based on a calibration curve generated from an isolated and purified standard of this compound.

Potential Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been elucidated, its structural similarity to oleuropein suggests it may share similar mechanisms of action. Oleuropein is known to exert anti-inflammatory effects by modulating macrophage polarization.[6][7] Macrophages can exist in a pro-inflammatory (M1) or anti-inflammatory (M2) state. In conditions of chronic inflammation, a shift towards the M2 phenotype is beneficial.

The diagram below illustrates a potential workflow for investigating the effect of this compound on macrophage polarization, a key process in inflammation.

G Hypothesized Workflow for Investigating the Effect of this compound on Macrophage Polarization cluster_0 In Vitro Model cluster_1 Analysis of Macrophage Phenotype cluster_2 Inferred Outcome Macrophages Macrophages LPS_Stimulation LPS Stimulation (Induces M1 polarization) Macrophages->LPS_Stimulation Treatment Treatment with This compound LPS_Stimulation->Treatment Analysis Measure Marker Expression (qPCR, ELISA) Treatment->Analysis M1_Markers M1 Markers (e.g., iNOS, TNF-α, IL-6) Outcome Shift from M1 to M2 Phenotype (Anti-inflammatory Effect) M1_Markers->Outcome M2_Markers M2 Markers (e.g., Arg-1, IL-10, TGF-β) M2_Markers->Outcome Analysis->M1_Markers Assess Downregulation Analysis->M2_Markers Assess Upregulation

Caption: Hypothesized workflow for studying this compound's effect on macrophage polarization.

Conclusion

This compound represents a promising bioactive compound for further investigation. While current data on its specific properties and activities are limited, its structural relationship to oleuropein provides a strong foundation for future research. The experimental frameworks outlined in this guide offer a starting point for researchers to explore the full potential of this natural product. Further studies are warranted to isolate and characterize this compound more thoroughly, to elucidate its precise mechanisms of action, and to evaluate its therapeutic efficacy in various disease models.

References

10-Hydroxyoleuropein: A Technical Guide to its Natural Sources, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoleuropein, a secoiridoid derivative, is a phenolic compound found within the Oleaceae family. This technical guide provides a comprehensive overview of its natural occurrence, quantitative data, and experimental protocols for its study. Furthermore, it delves into the biosynthetic pathway of its parent compound, oleuropein, and explores potential signaling pathways modulated by these secoiridoids, offering insights for drug discovery and development. All quantitative data is presented in structured tables, and key methodologies and pathways are visualized using Graphviz diagrams.

Natural Sources and Occurrence

This compound has been identified in various species within the Oleaceae family, indicating its distribution is likely widespread within this botanical group. The primary sources identified in the literature are species of Ligustrum (privet) and Olea (olive).

Occurrence in Ligustrum Species

Ligustrum vulgare (common privet) and Ligustrum obtusifolium have been confirmed as natural sources of this compound.[1] The presence of this compound in Ligustrum sinense has also been reported. The concentration of oleuropein, a closely related compound, has been shown to vary depending on the morphological part of the plant and the time of harvest, suggesting that the concentration of this compound may also be subject to such variations.

Occurrence in Olea europaea (Olive)

Olea europaea is another significant source of this compound. The compound has been detected in olive leaves, and its aglycone form has been quantified in olive fruit.[2] The presence of hydroxy-oleuropein has been confirmed in twelve different olive cultivars, suggesting a broad distribution within this species.[3] As with Ligustrum, the concentration of secoiridoids in olive trees is influenced by factors such as cultivar, season, and the specific plant tissue.

Quantitative Data

The quantification of this compound in natural sources is an emerging area of research. While comprehensive data remains limited, some studies have begun to report on its concentration, often alongside its more abundant precursor, oleuropein.

Plant SourcePlant PartCompoundConcentration (mg/kg)Analytical MethodReference
Olea europaea (Kolovi variety)FruitThis compound aglyconeNot specifiedUPLC-HRMS[2]
Olea europaea (12 cultivars)LeavesHydroxy-oleuropeinDetectedHPLC/PDA/ESI-MS/MS[3]

Note: Direct quantitative data for this compound remains scarce. The table above reflects the current state of published research. Further studies are required to establish a more comprehensive quantitative profile of this compound in various natural sources.

Experimental Protocols

The extraction, isolation, and quantification of this compound rely on standard phytochemical techniques, often adapted from methods developed for oleuropein.

Extraction and Isolation of Oleuropein from Ligustrum vulgare Leaves

This protocol can be adapted for the extraction and isolation of this compound.

Procedure:

  • Harvesting and Drying: Fresh leaves of Ligustrum vulgare are air-dried.

  • Extraction: The dried and shredded leaves are extracted with methanol at room temperature.

  • Concentration: The combined methanol extracts are evaporated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is then partitioned with ethyl acetate.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, using a chloroform/methanol gradient system to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD or HPLC-MS method is crucial for the accurate quantification of this compound. The following is a general protocol that can be optimized.

  • Instrumentation: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic or acetic acid) and a polar organic solvent like acetonitrile or methanol.

  • Detection: Monitoring at a wavelength of 280 nm for DAD. For MS, specific ion monitoring would be used for higher selectivity and sensitivity.

  • Quantification: External standard calibration using a purified this compound standard.

Method Validation Parameters:

To ensure the reliability of the quantification, the HPLC method should be validated for:

  • Linearity

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Precision (repeatability and intermediate precision)

  • Accuracy (recovery)

  • Specificity

Biosynthesis and Signaling Pathways

Biosynthesis of Oleuropein

This compound is a derivative of oleuropein. The biosynthesis of oleuropein is a complex process involving the mevalonate (MVA) pathway and the phenylpropanoid pathway.

Biosynthesis_of_Oleuropein MVA Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP Loganin Loganin GPP->Loganin Secologanin Secologanin Loganin->Secologanin Oleuropein Oleuropein Secologanin->Oleuropein Phenylpropanoid Phenylpropanoid Pathway Tyrosine Tyrosine Phenylpropanoid->Tyrosine Hydroxytyrosol Hydroxytyrosol Tyrosine->Hydroxytyrosol Hydroxytyrosol->Oleuropein 10_Hydroxyoleuropein This compound Oleuropein->10_Hydroxyoleuropein Hydroxylation

Caption: Proposed biosynthetic pathway of oleuropein and its conversion to this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on its parent compound, oleuropein, provides valuable insights into its potential biological activities. Oleuropein has been shown to modulate key inflammatory signaling pathways, and it is plausible that this compound exhibits similar effects.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oleuropein has been demonstrated to inhibit the activation of NF-κB.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK Hydroxyoleuropein This compound Hydroxyoleuropein->IKK Inhibits IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. Oleuropein has been shown to modulate MAPK signaling.

MAPK_Signaling_Pathway cluster_stimulus Cellular Stress/Stimulus cluster_inhibition Modulation by this compound Stimulus e.g., Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK Hydroxyoleuropein This compound Hydroxyoleuropein->MAPKKK Modulates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammatory Response AP1->Inflammation

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Visualization

A typical workflow for the investigation of this compound from a natural source to biological activity assessment is outlined below.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification cluster_bioactivity Biological Activity Assessment Plant Plant Material (e.g., Ligustrum leaves) Extraction Solvent Extraction Plant->Extraction Purification Chromatographic Purification Extraction->Purification Compound Pure this compound Purification->Compound HPLC HPLC-DAD/MS Analysis Compound->HPLC Cell Cell Culture Models Compound->Cell Quantification Quantification HPLC->Quantification Assay Signaling Pathway Analysis (e.g., Western Blot) Cell->Assay Activity Determination of Biological Activity Assay->Activity

Caption: A generalized experimental workflow for the study of this compound.

Conclusion

This compound is a naturally occurring secoiridoid with potential for further scientific investigation. This guide has summarized its known natural sources, provided available quantitative data, and outlined key experimental protocols for its study. The exploration of its biosynthetic pathway and potential modulation of inflammatory signaling pathways, such as NF-κB and MAPK, highlights promising avenues for future research in drug discovery and development. As research in this area progresses, a more detailed understanding of the pharmacological profile of this compound is anticipated, which may lead to novel therapeutic applications.

References

An In-depth Technical Guide to 10-Hydroxyoleuropein: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleuropein is a naturally occurring secoiridoid, a class of compounds known for their diverse biological activities. A derivative of the more abundant oleuropein, this compound is found in various plant species, including those of the Ligustrum genus.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential biological significance, with a focus on its antioxidant and anti-inflammatory properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and application in research and drug development. Key data points are summarized in the table below.

PropertyValueSource
Molecular Formula C25H32O14[1][2]
Molecular Weight 556.5 g/mol [1][2]
IUPAC Name methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate[1][2]
CAS Number 84638-44-8[1][2]
Computed XLogP3 -1.7[1][2]
Topological Polar Surface Area 222 Ų[1][2]
Hydrogen Bond Donor Count 7[1]
Hydrogen Bond Acceptor Count 14[1]
Rotatable Bond Count 11[1]
Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry is a key technique for the identification of this compound in complex mixtures. The exact mass can be used for its unambiguous identification.

1H and 13C NMR Spectroscopy: While specific, detailed NMR spectra for this compound are not widely published, data for its parent compound, oleuropein, and other derivatives are available and can serve as a reference for structural elucidation.[3][4] The structural similarity allows for the prediction of characteristic chemical shifts for the protons and carbons in this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of its phenolic and secoiridoid structure. Studies on oleuropein show absorption maxima around 230 nm and 280 nm, and it is anticipated that this compound will have a similar profile.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings and the advancement of research. This section outlines methodologies for the isolation, purification, and analysis of this compound.

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general workflow can be adapted from methods used for oleuropein and other phenolic compounds from plant sources.

Workflow for Isolation and Purification:

experimental_workflow Start Plant Material (e.g., Ligustrum leaves) Extraction Extraction with a suitable solvent (e.g., methanol/water) Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Concentration of the crude extract under reduced pressure Filtration->Concentration LiquidLiquid Liquid-Liquid Partitioning (e.g., with ethyl acetate) Concentration->LiquidLiquid ColumnChromatography Column Chromatography (e.g., silica gel, Sephadex LH-20) LiquidLiquid->ColumnChromatography HPLC Preparative High-Performance Liquid Chromatography (HPLC) ColumnChromatography->HPLC End Pure this compound HPLC->End Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription ROS Oxidative Stress (ROS) AntioxidantGenes->ROS Neutralization Nrf2_n->ARE Binding Hydroxyoleuropein This compound Hydroxyoleuropein->Keap1 Modulation ROS->Keap1 Inactivation NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Inactive Complex NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->InflammatoryGenes Transcription InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, cytokines) InflammatoryStimuli->IKK Activation Hydroxyoleuropein This compound Hydroxyoleuropein->IKK Inhibition

References

Spectroscopic Profile of 10-Hydroxyoleuropein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 10-Hydroxyoleuropein, a significant secoiridoid found in species of the Oleaceae family. Due to the limited availability of complete, published spectroscopic datasets for this specific compound, this document presents a combination of reported mass spectrometry data, expected spectroscopic characteristics based on its chemical structure and data from closely related compounds such as oleuropein, and detailed experimental protocols for the analysis of such natural products.

Introduction

This compound is a derivative of oleuropein, a widely studied phenolic compound known for its antioxidant and various other pharmacological properties. The structural elucidation and purity assessment of this compound are crucial for its investigation as a potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for this purpose.

Spectroscopic Data

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-DAD-MS/MS) has been used to identify this compound in plant extracts.

ParameterValueReference
Mass-to-charge ratio (m/z)555[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound are not explicitly published. However, the expected chemical shifts can be inferred from the well-documented spectra of oleuropein and the influence of the additional hydroxyl group. The presence of the secoiridoid skeleton, the hydroxytyrosol moiety, and the glucose unit will dominate the spectra.

Expected ¹H NMR Chemical Shifts (in CD₃OD)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
H-1~5.9dOlefinic proton of the secoiridoid core
H-3~7.5sOlefinic proton
H-5'~6.7dAromatic proton of hydroxytyrosol
H-6'~6.6ddAromatic proton of hydroxytyrosol
H-2'~6.5dAromatic proton of hydroxytyrosol
H-1''~4.7dAnomeric proton of glucose
-OCH₃~3.7sMethyl ester protons
Other sugar protons3.2 - 4.0m
Other aliphatic protons1.5 - 3.0m

Expected ¹³C NMR Chemical Shifts (in CD₃OD)

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (ester)~172
C=O (elenolic acid)~168
Aromatic carbons115 - 146Hydroxytyrosol moiety
Olefinic carbons110 - 155Secoiridoid core
C-1'' (anomeric)~104Glucose moiety
Sugar carbons62 - 78
-OCH₃~52
Aliphatic carbons20 - 45
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3600 - 3200 (broad)O-H stretching (phenolic and alcoholic)
3000 - 2850C-H stretching (aliphatic)
~1735C=O stretching (ester)
~1680C=O stretching (α,β-unsaturated ester)
~1630C=C stretching (alkene)
1600 - 1450C=C stretching (aromatic)
1280 - 1000C-O stretching (ethers, esters, alcohols)
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound in a solvent like methanol or ethanol is expected to exhibit absorption maxima characteristic of the phenolic and secoiridoid chromophores. For the closely related oleuropein, λmax values have been reported at 250 and 280 nm.[1]

Expected UV-Vis Absorption Maxima (λ_max)

Wavelength (nm)Chromophore
~230-240Elenolic acid derivative part
~280Hydroxytyrosol moiety

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of complex natural product extracts, such as those containing this compound.

NMR Spectroscopy

Sample Preparation:

  • Extraction: A dried, powdered plant sample (e.g., leaves) is extracted with a suitable solvent system, often a methanol-water or ethanol-water mixture, to efficiently extract polar compounds like secoiridoids.

  • Purification: The crude extract is subjected to chromatographic separation techniques (e.g., column chromatography, preparative HPLC) to isolate the compound of interest.

  • Sample Preparation for NMR: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Experiments: Standard 1D ¹H and ¹³C NMR spectra are acquired. For full structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

  • Parameters: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required.

IR Spectroscopy

Sample Preparation:

  • KBr Pellet Method: A small amount of the dried, purified sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Thin Film Method: If the sample is a non-volatile oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Measurement: The KBr pellet or salt plate is placed in the sample holder of the spectrometer.

  • Data Collection: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

  • Solution Preparation: A stock solution of the purified compound is prepared by accurately weighing a small amount and dissolving it in a UV-transparent solvent (e.g., methanol, ethanol, or water).

  • Dilution: The stock solution is diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

Instrumentation and Data Acquisition:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is used.

  • Measurement: The sample solution is placed in a quartz cuvette. A matching cuvette containing the pure solvent is used as a reference.

  • Data Collection: The absorbance is scanned over a wavelength range, typically from 200 to 600 nm, to identify the wavelengths of maximum absorbance (λ_max).

Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the general workflows for the spectroscopic analysis of natural products like this compound.

Experimental_Workflow_NMR cluster_extraction Sample Preparation cluster_analysis NMR Analysis Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Purification Purification (Chromatography) Extraction->Purification NMR_Sample Dissolve in Deuterated Solvent & Filter Purification->NMR_Sample NMR_Spectrometer NMR Spectrometer NMR_Sample->NMR_Spectrometer Acquire_1D Acquire 1D Spectra (1H, 13C) NMR_Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_Spectrometer->Acquire_2D Data_Processing Data Processing & Interpretation Acquire_1D->Data_Processing Acquire_2D->Data_Processing

Caption: General workflow for NMR analysis of a natural product.

Experimental_Workflow_IR_UV cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy Purified_Compound Purified this compound Prepare_KBr Prepare KBr Pellet Purified_Compound->Prepare_KBr Prepare_Solution Prepare Dilute Solution Purified_Compound->Prepare_Solution FTIR_Analysis FTIR Spectrometer Analysis Prepare_KBr->FTIR_Analysis IR_Spectrum Obtain IR Spectrum FTIR_Analysis->IR_Spectrum UV_Vis_Analysis UV-Vis Spectrophotometer Analysis Prepare_Solution->UV_Vis_Analysis UV_Spectrum Obtain UV-Vis Spectrum UV_Vis_Analysis->UV_Spectrum

Caption: Workflows for IR and UV-Vis spectroscopic analysis.

References

A Technical Guide to the Preliminary In-vitro Antioxidant Activity of 10-Hydroxyoleuropein and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in-vitro antioxidant activity of 10-Hydroxyoleuropein is limited in publicly accessible literature. This guide provides a comprehensive overview of the anticipated antioxidant properties of this compound based on the well-documented activities of its parent compound, oleuropein, and its key derivative, hydroxytyrosol. The experimental protocols and data presented herein are standard methodologies used for evaluating the antioxidant potential of phenolic compounds and serve as a robust framework for the investigation of this compound.

Introduction

Olive polyphenols, particularly oleuropein and its derivatives, are renowned for their significant health benefits, largely attributed to their potent antioxidant properties.[1] These compounds are key components of the Mediterranean diet and are of increasing interest to the pharmaceutical and nutraceutical industries. This compound, a derivative of oleuropein, is expected to exhibit strong antioxidant activity due to its phenolic structure, which enables it to scavenge free radicals and chelate metal ions.[2] The antioxidant capacity of phenolic compounds is primarily dictated by the presence and arrangement of hydroxyl groups on the aromatic ring.[3] This guide details the standard in-vitro assays used to quantify antioxidant activity and provides exemplary data from closely related compounds to infer the potential efficacy of this compound.

Core Concepts in Antioxidant Activity

The antioxidant action of phenolic compounds like this compound can be broadly categorized into two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): This mechanism involves the antioxidant donating an electron to the free radical.

Most in-vitro antioxidant assays are based on one or a combination of these mechanisms. It is crucial to employ a battery of tests to obtain a comprehensive profile of a compound's antioxidant capabilities.

Key In-vitro Antioxidant Assays

The following sections detail the experimental protocols for three widely accepted assays for determining in-vitro antioxidant activity: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular, rapid, and simple method for screening the radical scavenging activity of compounds.[4] The stable DPPH radical has a deep violet color in solution, which turns to yellow or colorless upon reduction by an antioxidant.[5]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Assay Procedure:

    • Add a small volume of the test compound (dissolved in a suitable solvent, typically methanol or ethanol) at various concentrations to a solution of DPPH.

    • A control is prepared using the solvent instead of the test compound.

    • The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is then measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[6]

  • Reagent Preparation:

    • The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in a dark-colored solution containing the ABTS•+ radical.

    • For the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • A small aliquot of the test compound at various concentrations is added to the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is then measured spectrophotometrically at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[4][7]

  • Reagent Preparation:

    • The FRAP reagent is prepared freshly by mixing:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • These solutions are typically mixed in a 10:1:1 (v/v/v) ratio. The fresh FRAP reagent should be warmed to 37°C before use.

  • Assay Procedure:

    • A small volume of the test compound is added to the FRAP reagent.

    • The mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).

    • The absorbance of the resulting blue-colored solution is measured spectrophotometrically at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O.

    • The results are expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.

Quantitative Data for Oleuropein and Hydroxytyrosol

The following tables summarize the reported in-vitro antioxidant activities of oleuropein and hydroxytyrosol from various studies. This data provides a benchmark for the expected activity of this compound.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
Oleuropein13.8 ± 0.8[8]
Hydroxytyrosol--

Note: Specific IC50 values for Hydroxytyrosol in the DPPH assay were not consistently available in the initial search results, though its high activity is widely reported.

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
Oleuropein16.1 ± 1.2[8]
Hydroxytyrosol--

Note: As with the DPPH assay, while the potent ABTS radical scavenging activity of hydroxytyrosol is well-established, specific IC50 values were not readily found in the initial search.

Table 3: FRAP Value

CompoundFRAP Value (mg Trolox Equivalent/g)Source
Oleuropein (in Olive Leaf Extract)281.8 ± 22.8[8]
Hydroxytyrosol--

Note: The FRAP value for oleuropein is from an olive leaf extract, where it is a major component.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Test_sol Prepare Test Compound Solutions (various concentrations) Test_sol->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ Radical (ABTS + Potassium Persulfate) ABTS_dil Dilute ABTS•+ Solution (to Absorbance ~0.7 at 734 nm) ABTS_gen->ABTS_dil Mix Mix Diluted ABTS•+ with Test Compound ABTS_dil->Mix Test_sol Prepare Test Compound Solutions Test_sol->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance (at 734 nm) Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Warm_reagent Warm Reagent to 37°C FRAP_reagent->Warm_reagent Mix Mix FRAP Reagent with Test Compound Warm_reagent->Mix Test_sol Prepare Test Compound Solutions Test_sol->Mix Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure Measure Absorbance (at 593 nm) Incubate->Measure Calculate Calculate Fe²⁺ Equivalents (using FeSO₄ standard curve) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant Signaling Pathway

Phenolic compounds can exert antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense systems.

Antioxidant_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_phenolic_intervention Phenolic Compound Intervention cluster_signaling_cascade Signaling Cascade cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Cell_Protection Enhanced Cellular Protection against Oxidative Damage ROS->Cell_Protection causes damage Phenolic This compound (and related compounds) Phenolic->ROS direct scavenging Phenolic->Nrf2_Keap1 stabilizes Nrf2 Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cell_Protection

References

10-Hydroxyoleuropein: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of 10-Hydroxyoleuropein, a significant secoiridoid present in olive species. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, and explores its biological activities through a review of established experimental protocols and its influence on key cellular signaling pathways.

Core Compound Identification

This compound is a derivative of oleuropein, one of the most abundant phenolic compounds in olives. Its chemical identity is well-established, providing a solid foundation for research and development.

IdentifierValueSource
CAS Number 84638-44-8[1][2]
Molecular Formula C25H32O14[1]
Molecular Weight 556.51 g/mol [2]
IUPAC Name methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate[1]

Biological Activity and Therapeutic Potential

This compound, along with its parent compound oleuropein, exhibits a range of biological activities that are of significant interest to the scientific community. These properties suggest potential therapeutic applications in various fields of medicine. The primary activities reported include antioxidant, anti-inflammatory, and anticancer effects.

Experimental Protocols

The following section details established methodologies for the extraction, quantification, and assessment of the biological activity of this compound and related phenolic compounds from olive leaves.

High-Performance Liquid Chromatography (HPLC) for Quantification

A precise and selective HPLC-DAD (Diode Array Detection) method is crucial for the quantification of this compound in plant extracts.[3]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, a DAD detector, and an autosampler.[1]

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid.[4]

    • Gradient Profile: 0 min, 5% B; 5 min, 75% B; 10 min, 100% B; 18 min, 100% B; 25 min, 5% B.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 5 µL.[4]

  • Detection Wavelength: 280 nm for phenolic compounds.

Sample Preparation:

  • Extraction: Dried and powdered olive leaves are extracted with a suitable solvent. A common method is microwave-assisted extraction with water.[3] An alternative is maceration with methanol for 2 hours at room temperature.[1]

  • Filtration: The extract is filtered through a 0.45 µm filter before injection into the HPLC system.[1]

Antioxidant Activity Assays

Several assays can be employed to determine the antioxidant capacity of this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a methanolic solution of DPPH.

    • Mix the sample extract with the DPPH solution.

    • Incubate in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[5]

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent, which contains TPTZ (2,4,6-tripyridyl-s-triazine), FeCl3, and acetate buffer.

    • Mix the sample extract with the FRAP reagent.

    • Incubate at room temperature.

    • Measure the absorbance of the blue-colored complex at 593 nm. An increase in absorbance indicates reducing power.[5][6]

Anti-inflammatory Activity Assays

The anti-inflammatory effects of this compound can be assessed in cell-based models, such as human osteoarthritis chondrocytes stimulated with interleukin-1β (IL-1β).

  • Measurement of Inflammatory Mediators:

    • Culture human osteoarthritis chondrocytes and pre-treat with varying concentrations of this compound for 2 hours.

    • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.

    • Collect the cell culture supernatant to measure the production of nitric oxide (NO) using the Griess reagent and prostaglandin E2 (PGE2) using an ELISA kit.

    • Lyse the cells to extract total RNA and protein.

    • Analyze the mRNA expression of inflammatory genes like COX-2, iNOS, MMP-1, and MMP-13 using real-time PCR.

    • Analyze the protein expression of COX-2 and iNOS by Western blotting.[7][8]

Signaling Pathway Modulation

Oleuropein and its derivatives, including likely this compound, exert their biological effects by modulating key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cell survival and are significantly influenced by these compounds.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. Oleuropein has been shown to inhibit its activation.[2][7][8]

NF_kappaB_Pathway cluster_nucleus Nucleus IL1b IL-1β TNFR IL-1R IL1b->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Inflammatory Genes (COX-2, iNOS) Nucleus->Genes Transcription Hydroxyoleuropein This compound Hydroxyoleuropein->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis. Oleuropein has been demonstrated to suppress the activation of key MAPK proteins like JNK, ERK, and p38.[7][8]

MAPK_Pathway Stress Cellular Stress (e.g., IL-1β) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammation Gene Expression TranscriptionFactors->Inflammation Hydroxyoleuropein This compound Hydroxyoleuropein->MAPKK Inhibits

Caption: Modulation of the MAPK signaling pathway by this compound.

This technical guide serves as a foundational resource for understanding the chemical and biological properties of this compound. The provided experimental protocols and insights into its modulation of cellular signaling pathways underscore its potential as a subject for further research and development in the pharmaceutical and nutraceutical industries.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 10-Hydroxyoleuropein is limited in the current scientific literature. This document provides an in-depth analysis of the therapeutic targets of its parent compound, oleuropein. Given the structural similarity, it is hypothesized that this compound shares a comparable pharmacological profile. The information presented herein is based on extensive research on oleuropein and is intended to serve as a foundational guide for future investigation into this compound.

Introduction

This compound is a secoiridoid, a class of natural compounds found in plants of the Oleaceae family. It is a derivative of oleuropein, the most abundant phenolic compound in olives and olive leaves, responsible for their characteristic bitter taste. Oleuropein and its metabolites, including hydroxytyrosol, have been the subject of extensive research due to their wide range of health benefits, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. This guide summarizes the potential therapeutic targets of this compound by extrapolating from the well-documented bioactivities of oleuropein.

Key Therapeutic Areas and Molecular Targets

The therapeutic potential of oleuropein, and by extension this compound, spans multiple disease areas. The following sections detail the key molecular pathways and targets implicated in its pharmacological effects.

Oleuropein exhibits anticancer properties by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.

  • Induction of Apoptosis: Oleuropein has been shown to induce programmed cell death in various cancer cell lines. This is achieved through the regulation of pro-apoptotic and anti-apoptotic proteins.

    • Bcl-2 Family Proteins: Oleuropein can increase the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic), tipping the cellular balance towards apoptosis.[1][2][3]

    • Caspase Activation: It triggers the caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-9, which are crucial for the dismantling of the cell.[1][2][4]

  • Cell Cycle Arrest: Oleuropein can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. It often induces arrest at the G1 or G2/M phases of the cell cycle.[4][5]

  • Inhibition of Pro-survival Signaling Pathways:

    • PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Oleuropein has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pathway.[1][6][7]

    • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is also a key regulator of cell fate. Oleuropein's effect on this pathway can be cell-type specific, sometimes leading to apoptosis through sustained JNK or p38 activation.[1]

  • Anti-Metastatic Effects: Oleuropein can inhibit the migration and invasion of cancer cells, key steps in metastasis. This is partly achieved by downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix.[6]

Chronic inflammation is a hallmark of many diseases. Oleuropein demonstrates potent anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways.

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Oleuropein can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[6][7][8]

  • Pro-inflammatory Cytokines: Oleuropein has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[8][9][10]

  • Inflammatory Enzymes: It can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.[8][11]

The antioxidant properties of oleuropein are central to many of its therapeutic effects. It combats oxidative stress through multiple mechanisms.

  • Direct Radical Scavenging: The phenolic structure of oleuropein allows it to act as a potent scavenger of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][11]

  • Enhancement of Endogenous Antioxidant Defenses: Oleuropein can boost the activity of the body's own antioxidant enzymes.

    • Nrf2 Pathway: It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of a suite of antioxidant and detoxification enzymes.

    • Antioxidant Enzymes: Oleuropein has been shown to increase the levels and activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[8][12]

  • Metal Chelation: By chelating metal ions like iron and copper, oleuropein can prevent them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[11]

Oleuropein has shown promise in protecting against neurodegenerative diseases and neuronal damage.

  • Modulation of Neurotrophic Factors: Oleuropein can upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, which are crucial for neuronal survival, growth, and synaptic plasticity.[13][14]

  • PPARα Activation: It can activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a role in neuroprotection.[13][14]

  • Anti-amyloidogenic Effects: In models of Alzheimer's disease, oleuropein has been found to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[11][15]

  • Reduction of Neuroinflammation: By inhibiting microglial activation and the production of pro-inflammatory cytokines in the brain, oleuropein can mitigate neuroinflammation.[8][16]

Oleuropein contributes to cardiovascular health through its effects on blood pressure, lipid metabolism, and endothelial function.

  • Vasodilatory Effects: It can promote the relaxation of blood vessels, potentially by increasing the production of nitric oxide (NO).[15]

  • Anti-platelet Aggregation: Oleuropein has been shown to inhibit platelet aggregation, which is a key event in the formation of blood clots.[11][15]

  • Hypolipidemic Effects: It can help to lower levels of total cholesterol and LDL ("bad") cholesterol.[15]

  • Protection against LDL Oxidation: By preventing the oxidation of LDL, oleuropein can inhibit a key step in the development of atherosclerosis.[15]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of oleuropein from various in vitro and in vivo studies.

Table 1: Anticancer Activity of Oleuropein (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer16.99 ± 3.4[6]
MDA-MB-231Breast Cancer27.62 ± 2.38[6]
MDA-MB-468Breast Cancer100 - 400[4]
HEYOvarian Cancer400[4]
HepG2Liver Cancer20 - 100[4]

Table 2: Anti-inflammatory and Antioxidant Effects of Oleuropein

EffectModelConcentrationOutcomeReference
Inhibition of TNF-α secretionLPS-stimulated PMNCs20 µg/mLSignificant reduction[17][18]
Inhibition of IL-1β & TNF-αIn vivo rat modelNot specifiedSignificant decrease[8]
Neuroprotection against Aβ toxicityDifferentiated SH-SY5Y cells5 - 10 µM50% protection[13]
Reduction of ROSH2O2-stimulated endothelial cellsNot specifiedCytoprotective effect[8]

Experimental Protocols

This section provides a summary of the methodologies commonly employed in the cited research to evaluate the therapeutic effects of oleuropein.

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

    • After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

    • Cells are treated with the test compound.

    • Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells).

    • The stained cells are analyzed by flow cytometry to quantify the different cell populations.

  • This technique is used to detect and quantify specific proteins in a sample.

    • Cells or tissues are lysed to extract proteins.

    • Protein concentration is determined, and equal amounts of protein are separated by size via SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured and quantified.

  • This plate-based assay is used to quantify the levels of specific proteins, such as cytokines, in biological samples.

    • A capture antibody specific for the target protein is coated onto the wells of a microplate.

    • The sample containing the target protein is added to the wells.

    • A detection antibody, also specific for the target protein and conjugated to an enzyme, is added.

    • A substrate is added, which is converted by the enzyme into a colored product.

    • The absorbance of the colored product is measured, and the concentration of the target protein is determined by comparison to a standard curve.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the free radical scavenging capacity of a compound.

    • The test compound is mixed with a solution of the stable free radical DPPH.

    • In the presence of an antioxidant, the purple DPPH radical is reduced to a yellow-colored compound.

    • The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured to determine the radical scavenging activity.[19]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

    • The test compound is mixed with a FRAP reagent containing a ferric-tripyridyltriazine complex.

    • The reduction of the ferric complex to the ferrous form results in the formation of an intense blue color.

    • The absorbance of the blue solution is measured at 593 nm.[19]

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by oleuropein and a general experimental workflow.

anticancer_pathways cluster_oleuropein Oleuropein cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oleuropein Oleuropein Receptor Receptor Oleuropein->Receptor Binds/Interacts MAPK MAPK (ERK, p38, JNK) Oleuropein->MAPK Modulates Bax Bax Oleuropein->Bax Promotes CellCycle Cell Cycle Progression Oleuropein->CellCycle Arrests PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Apoptosis MAPK->Apoptosis Can induce Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase9->Apoptosis Initiates anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_oleuropein Oleuropein cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates Oleuropein Oleuropein Oleuropein->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases GeneExpression Pro-inflammatory Gene Expression NFkappaB->GeneExpression Translocates to nucleus and promotes COX2 COX-2 iNOS iNOS GeneExpression->COX2 Upregulates GeneExpression->iNOS Upregulates experimental_workflow cluster_assays Examples of Assays start Start: Cell Culture/Animal Model treatment Treatment with This compound/ Oleuropein start->treatment incubation Incubation/ Treatment Period treatment->incubation assays Perform Biological Assays incubation->assays data_analysis Data Collection and Analysis assays->data_analysis viability Cell Viability (MTT) apoptosis Apoptosis (Annexin V) western Protein Expression (Western Blot) elisa Cytokine Levels (ELISA) end Conclusion: Therapeutic Potential data_analysis->end

References

Methodological & Application

Application Note and Protocol: Quantification of 10-Hydroxyoleuropein using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the quantitative analysis of 10-Hydroxyoleuropein in various sample matrices, particularly those derived from olive products. The protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a secoiridoid, a type of phenolic compound found in olive species (Olea europaea). Like its parent compound oleuropein, it is recognized for its significant antioxidant and potential health-promoting properties, making its accurate quantification crucial for quality control, standardization of extracts, and pharmacological studies.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the analysis of such phenolic compounds.[2][3] This application note describes a reliable HPLC method for the quantification of this compound.

Principle

The method is based on reversed-phase HPLC, which separates compounds based on their polarity. A C18 column is typically used as the stationary phase, while a mobile phase consisting of a mixture of an aqueous solution (often with a pH modifier like formic or phosphoric acid) and an organic solvent (such as acetonitrile or methanol) is used to elute the compounds.[4][5][6] The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time. Detection of this compound is typically performed using a Diode Array Detector (DAD) or a UV detector at a wavelength of 280 nm, where phenolic compounds exhibit strong absorbance.[4][5][7] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acids: Formic acid or phosphoric acid (analytical grade).

  • Standards: this compound (purity >98%).

  • Sample Matrix: Olive leaf extract, olive oil, or other relevant biological samples.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PVDF or nylon).[4]

Experimental Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or a methanol/water (80/20, v/v) mixture in a volumetric flask. This solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase or the initial mobile phase composition. A typical concentration range for the calibration curve could be from 0.5 µg/mL to 100 µg/mL.

  • Extraction: Accurately weigh about 1 gram of powdered olive leaf sample. Add 20 mL of a methanol/water (80:20, v/v) extraction solvent.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction of the phenolic compounds.[4]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

The following table summarizes typical HPLC conditions for the analysis of this compound, based on methods used for related phenolic compounds.

ParameterCondition 1Condition 2Condition 3
HPLC System Agilent 1200 Series or equivalentHewlett-Packard series 1100 or equivalentHPLC with UV-Vis Detector
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[4][8]Lichrospher 100RP-18 (250 mm x 10 mm, 5 µm)[5]LiChrospher, RP-18 (5 µm, 250 mm x 4.6 mm)[6]
Mobile Phase A Water with 0.5% phosphoric acid[5]Water with 0.1% formic acidWater
Mobile Phase B Methanol/Acetonitrile (50:50, v/v)[5]AcetonitrileAcetonitrile
Gradient 5% B to 52.5% B over 50 min[5]Linear gradient from 5% to 100% B over 40 minIsocratic 20% B[6]
Flow Rate 1.0 mL/min[5]0.8 mL/min1.0 mL/min[6]
Column Temp. 30°C[8]Room Temperature[4]Not specified
Detection DAD at 280 nm[5][7]UV at 280 nm[4]UV at 254 nm[6]
Injection Vol. 20 µL20 µL20 µL[6]

Data Presentation and Quantification

The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve of the standard.

Calibration Curve: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Olive Leaf Sample Extraction Add Extraction Solvent (Methanol/Water 80:20) Sample->Extraction Sonication Ultrasonic Bath (30 min) Extraction->Sonication Centrifugation Centrifuge (4000 rpm, 15 min) Sonication->Centrifugation Filtration Filter Supernatant (0.22 µm filter) Centrifugation->Filtration HPLC_Vial Collect in HPLC Vial Filtration->HPLC_Vial HPLC_System HPLC System HPLC_Vial->HPLC_System Inject Sample Separation C18 Column Separation HPLC_System->Separation Detection DAD/UV Detection (280 nm) Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification (vs. Calibration Curve) Data_Acquisition->Quantification

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Prepared Sample HPLC HPLC-DAD Analysis Sample->HPLC Standard Standard Solutions Standard->HPLC Peak_Area Peak Area Data HPLC->Peak_Area Calibration_Curve Calibration Curve Peak_Area->Calibration_Curve Concentration Analyte Concentration Peak_Area->Concentration Calibration_Curve->Concentration

Caption: Logical relationship of the analytical quantification process.

References

Application Notes and Protocols for the Identification of 10-Hydroxyoleuropein Metabolites using UPLC-HRMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification and characterization of potential metabolites of 10-hydroxyoleuropein using Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS). Given the limited direct studies on this compound metabolism, this document outlines protocols based on established methods for the analysis of the structurally similar and well-researched compound, oleuropein, and its derivatives.

Introduction

This compound is a secoiridoid found in olive products, structurally related to oleuropein. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential toxicological profile. UPLC-HRMS is a powerful analytical technique that combines the high separation efficiency of UPLC with the high mass accuracy and sensitivity of HRMS, making it ideal for identifying and structurally elucidating unknown metabolites in complex biological matrices. This document provides detailed experimental protocols and data presentation guidelines to support researchers in this endeavor.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of oleuropein and other secoiridoids, the metabolic transformations of this compound are predicted to follow several key pathways. These include Phase I reactions, such as hydrolysis of the ester bond to form hydroxytyrosol and a hydroxylated elenolic acid derivative, and Phase II conjugation reactions, including glucuronidation and sulfation of the phenolic and additional hydroxyl groups.

Metabolic Pathway of this compound Predicted Metabolic Pathway of this compound parent This compound hydrolysis Phase I: Hydrolysis (Esterases) parent->hydrolysis phaseII_parent Phase II Conjugation (UGTs, SULTs) parent->phaseII_parent hydrolyzed_product1 Hydroxytyrosol hydrolysis->hydrolyzed_product1 hydrolyzed_product2 Hydroxylated Elenolic Acid Derivative hydrolysis->hydrolyzed_product2 metabolite1 This compound Glucuronide phaseII_parent->metabolite1 metabolite2 This compound Sulfate phaseII_parent->metabolite2 phaseII_hydrolyzed1 Phase II Conjugation of Hydroxytyrosol hydrolyzed_product1->phaseII_hydrolyzed1 ht_glucuronide Hydroxytyrosol Glucuronide phaseII_hydrolyzed1->ht_glucuronide ht_sulfate Hydroxytyrosol Sulfate phaseII_hydrolyzed1->ht_sulfate

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the effective extraction of metabolites and removal of interfering matrix components.

a) Plasma/Serum Sample Preparation:

  • Protein Precipitation (PPT): A simple and common method for removing proteins.

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE): Provides cleaner extracts compared to PPT.

    • Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma/serum pre-treated with 100 µL of 2% phosphoric acid.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the metabolites with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as described above.

b) Urine Sample Preparation:

  • Dilute-and-Shoot: A straightforward method for urine samples.

    • Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:1 (v/v) with the initial mobile phase.

    • Directly inject the diluted sample into the UPLC-HRMS system.

UPLC-HRMS Analysis

a) UPLC Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    15.0 40
    20.0 95
    22.0 95
    22.1 5

    | 25.0 | 5 |

b) HRMS Conditions:

  • Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

  • Capillary Voltage: 3.0 kV (negative), 3.5 kV (positive).

  • Source Temperature: 120°C.

  • Desolvation Gas Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). In DDA mode, MS/MS spectra are acquired for the most intense precursor ions in each survey scan.

Data Presentation and Analysis

Metabolite Identification Workflow

The identification of metabolites is a multi-step process involving untargeted analysis of the acquired data.

Metabolite Identification Workflow UPLC-HRMS Workflow for Metabolite Identification sample_prep Sample Preparation (Plasma, Urine) uplc_hrms UPLC-HRMS Analysis (Full Scan & MS/MS) sample_prep->uplc_hrms data_processing Data Processing (Peak Picking, Alignment) uplc_hrms->data_processing feature_detection Metabolite Feature Detection (Comparison to Control) data_processing->feature_detection formula_prediction Elemental Formula Prediction (Accurate Mass) feature_detection->formula_prediction db_search Database Searching (e.g., METLIN, HMDB) formula_prediction->db_search fragmentation_analysis MS/MS Fragmentation Analysis db_search->fragmentation_analysis structure_elucidation Structure Elucidation fragmentation_analysis->structure_elucidation

Application Note: Protocol for Solvent Extraction of 10-Hydroxyoleuropein and Related Secoiridoids from Olive Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olive leaves (Olea europaea) are a significant source of bioactive secoiridoids, with oleuropein being the most abundant. 10-Hydroxyoleuropein, a related and also valuable compound, is present in olive leaves and extracts. Due to their similar chemical structures as polar glycosides, the extraction protocols established for oleuropein are highly applicable for the co-extraction of this compound. This document provides a comprehensive protocol for the solvent extraction of these valuable compounds from olive leaf material. The methodologies detailed below are based on established research for oleuropein and are optimized for high-yield recovery of total phenolic compounds, including this compound.

The selection of the extraction method and solvent system is critical and depends on the desired scale, efficiency, and environmental considerations. This protocol will cover conventional methods like maceration and Soxhlet extraction, as well as modern techniques such as ultrasound-assisted extraction (UAE).

I. Quantitative Data Summary

The efficiency of extraction is highly dependent on the solvent composition, temperature, and extraction method. Below is a summary of yields obtained under various conditions, primarily quantifying oleuropein, which serves as a benchmark for total secoiridoid extraction.

Table 1: Comparison of Extraction Solvents and Methods for Oleuropein Yield
Extraction MethodSolvent SystemTemperatureSolid-to-Liquid Ratio (g/mL)Extraction TimeOleuropein Yield (mg/g dry leaf)Reference
Maceration80% EthanolAmbient1:104 hours13.0[1][2]
Maceration20% AcetonitrileAmbient1:104 hours10.0[1][2]
Maceration80% MethanolAmbient1:104 hours5.31[1][2]
Maceration50% EthanolAmbient1:104 hours2.57[1][2]
MacerationDeionized Water60°C (pH 3)1:104 hours~13.0[1]
Soxhlet Extraction80% Ethanol60°C1:204 hoursHigher than maceration[1][2]
Ultrasound-Assisted70% Ethanol70°C1:105-360 min29.7
Pressurized LiquidEthanol115°CNot SpecifiedNot Specified43.0[3]
Pressurized LiquidWater150°CNot SpecifiedNot Specified34.0[3]

Note: Yields can vary significantly based on the olive leaf cultivar, harvest time, and drying conditions.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction of this compound and related compounds from olive leaves.

Protocol 1: Ultrasound-Assisted Solvent Extraction (Recommended for Lab-Scale)

This method is efficient, reduces extraction time, and often provides higher yields compared to traditional maceration.

1. Materials and Equipment:

  • Dried and powdered olive leaves (particle size < 500 µm)
  • Solvent: 80% Ethanol in deionized water (v/v)
  • Ultrasonic bath or probe sonicator
  • Conical flasks or beakers
  • Centrifuge and centrifuge tubes
  • Whatman No. 1 filter paper or 0.45 µm syringe filters
  • Rotary evaporator
  • Analytical balance

2. Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered olive leaf material.
  • Solvent Addition: Place the powder in a 250 mL conical flask and add 100 mL of 80% ethanol (maintaining a 1:10 solid-to-liquid ratio).
  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 40-50°C and sonicate for 30-60 minutes. If using a probe sonicator, use in pulsed mode to avoid overheating.
  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
  • Filtration: Decant the supernatant and filter it through Whatman No. 1 paper or a 0.45 µm syringe filter to remove any remaining fine particles.
  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to remove the ethanol. The remaining aqueous extract can be used directly or be freeze-dried (lyophilized) to obtain a stable powder.
  • Storage: Store the final extract (liquid or powder) at -20°C in a dark, airtight container.

Protocol 2: Conventional Maceration

A simple technique suitable for extracting larger quantities without specialized equipment.

1. Materials and Equipment:

  • Dried and powdered olive leaves
  • Solvent: 80% Ethanol in deionized water (v/v)
  • Large Erlenmeyer flask or bottle with a stopper
  • Orbital shaker
  • Filtration apparatus (as above)
  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Weigh 20 g of dried, powdered olive leaf material.
  • Solvent Addition: Place the powder in a 500 mL Erlenmeyer flask and add 200 mL of 80% ethanol (1:10 ratio).[2]
  • Extraction: Stopper the flask and place it on an orbital shaker. Macerate for 4 hours at room temperature.[2]
  • Separation and Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid leaf residue.
  • Solvent Evaporation: Concentrate the extract using a rotary evaporator under vacuum at <50°C.
  • Storage: Store the concentrated extract at -20°C.

Protocol 3: Soxhlet Extraction

A continuous extraction method that can provide high extraction efficiency but may risk thermal degradation of some compounds.

1. Materials and Equipment:

  • Soxhlet extraction apparatus (including round bottom flask, extraction chamber, and condenser)
  • Cellulose extraction thimble
  • Heating mantle
  • Solvent: 80% Ethanol
  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Place 15 g of dried, powdered olive leaf material into a cellulose thimble.[2]
  • Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Fill a 500 mL round bottom flask with 300 mL of 80% ethanol.[2] Assemble the Soxhlet apparatus with the flask on a heating mantle.
  • Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for 4-6 hours, completing multiple cycles. The solvent will continuously siphon over the sample, extracting the compounds.
  • Solvent Evaporation: After extraction, allow the apparatus to cool. Remove the round bottom flask and concentrate the extract using a rotary evaporator.
  • Storage: Store the final extract at -20°C.

III. Visualized Workflow

The following diagram illustrates the general workflow for the solvent extraction of this compound and related compounds from olive leaves.

ExtractionWorkflow A Olive Leaves (Olea europaea) B Drying & Grinding (Ambient Temp, <500 µm) A->B C Powdered Leaf Material B->C D Solvent Extraction (e.g., 80% Ethanol, 1:10 ratio) C->D E Maceration (4h, RT) D->E F Soxhlet (4-6h, 60°C) D->F G Ultrasound-Assisted (30-60 min, 40-50°C) D->G H Solid-Liquid Separation E->H F->H G->H I Filtration / Centrifugation H->I J Crude Extract I->J K Solvent Removal (Rotary Evaporation, <50°C) J->K L Concentrated Extract K->L M Optional: Lyophilization L->M N Final Powdered Extract M->N

References

Application Note and Protocol: Solid-Phase Extraction for the Purification of 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 10-Hydroxyoleuropein from a crude extract using solid-phase extraction (SPE). This compound, a secoiridoid found in olive species, is a derivative of oleuropein with significant antioxidant and anti-inflammatory properties. Its purification is essential for further pharmacological studies and drug development. This protocol is based on established methods for polyphenol and oleuropein purification, offering a robust starting point for researchers. Included are a detailed experimental workflow, data presentation tables, and a diagram of the putative signaling pathway affected by this compound.

Introduction

This compound is a phenolic compound that, along with oleuropein and other related compounds, contributes to the health benefits associated with olive products.[1] These compounds are known for their antioxidant and anti-inflammatory effects.[2][3] Specifically, oleuropein and its derivatives have been shown to modulate inflammatory responses in macrophages.[2][4][5][6] The purification of this compound is a critical step for in-depth biological and pharmacological evaluation. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex mixtures, offering advantages such as high recovery, reduced solvent consumption, and ease of automation.[7] This application note details a generalized SPE method for the purification of this compound, suitable for laboratory-scale preparation.

Experimental Protocol

This protocol outlines a method for the purification of this compound using reversed-phase SPE. The selection of a polymeric sorbent like Oasis HLB or a similar C18-based sorbent is recommended for polyphenolic compounds.[2][5]

Materials and Reagents:

  • SPE Cartridge: Reversed-phase polymer-based cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X) or a C18 silica-based cartridge.

  • Crude Extract: A solution containing this compound.

  • Methanol (MeOH): HPLC grade.

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid (FA): ACS grade or higher.

  • Nitrogen Gas: For solvent evaporation.

  • SPE Manifold: To process multiple samples.

  • Collection Tubes: Sized to fit the SPE manifold.

Protocol Steps:

  • Sample Pre-treatment:

    • Dissolve the crude extract in a minimal amount of a polar solvent, such as methanol or a methanol/water mixture.

    • If the sample contains particulates, centrifuge or filter it through a 0.45 µm filter to prevent clogging of the SPE cartridge.[4]

    • Adjust the pH of the sample to be slightly acidic (pH ~3-4) with formic acid. This helps to ensure that the phenolic hydroxyl groups are protonated, increasing retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Follow with 3 mL of deionized water. Do not allow the sorbent bed to dry out between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities such as sugars and salts.

    • A second wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge using 2-4 mL of methanol or acetonitrile. The use of a slightly acidified eluent (e.g., methanol with 0.1% formic acid) can improve recovery.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature.

    • Reconstitute the dried residue in a suitable solvent for downstream analysis (e.g., HPLC, LC-MS).

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Purification start Crude Extract dissolve Dissolve in Polar Solvent start->dissolve filter Filter/Centrifuge dissolve->filter acidify Acidify Sample (pH 3-4) filter->acidify condition Condition Cartridge (Methanol, then Water) acidify->condition load Load Sample condition->load wash Wash with Water (Remove Polar Impurities) load->wash elute Elute with Methanol (Collect this compound) wash->elute dry Evaporate Solvent (Nitrogen Stream) elute->dry reconstitute Reconstitute in Assay Solvent dry->reconstitute analysis Downstream Analysis (HPLC, LC-MS) reconstitute->analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NOX NADPH Oxidase (NOX) IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Gene_Expression activates Hydroxyoleuropein This compound Hydroxyoleuropein->NOX inhibits Hydroxyoleuropein->MAPK inhibits Hydroxyoleuropein->IKK inhibits

References

Application Note: Semi-preparative HPLC for the Isolation of Pure 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the isolation of high-purity 10-Hydroxyoleuropein from olive leaf extract using semi-preparative High-Performance Liquid Chromatography (HPLC). The methodology covers the entire workflow from the initial extraction of bioactive compounds from olive leaves to the final purification and verification of the target compound. A robust C18 stationary phase is employed with a gradient elution of acetonitrile and water. This method is designed for researchers in natural product chemistry, pharmacology, and drug development who require a reliable method for obtaining pure this compound for further studies.

Introduction

This compound, a secoiridoid found in olive leaves (Olea europaea), is a derivative of the more abundant oleuropein. Like its parent compound, it is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities. Obtaining pure this compound is essential for in-depth pharmacological studies and for use as an analytical standard. Semi-preparative HPLC is a powerful technique for isolating specific compounds from complex mixtures, such as plant extracts, with high purity and in milligram to gram quantities.[1][2] This method bridges the gap between analytical-scale separations and large-scale industrial purification.[1][2]

This application note details a scalable, semi-preparative reversed-phase HPLC method for the efficient isolation of this compound.

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram.

Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis and Final Product A Olive Leaf Raw Material B Grinding and Sieving A->B C Ultrasound-Assisted Extraction (80% Ethanol) B->C D Filtration and Concentration C->D E Crude Olive Leaf Extract D->E F Analytical HPLC Method Development (C18, ACN/H2O Gradient) E->F Inject Crude Extract G Scale-up to Semi-Preparative HPLC F->G H Fraction Collection (Based on UV at 280 nm) G->H I Pooling of this compound Fractions H->I J Purity Analysis of Fractions (Analytical HPLC) I->J K Solvent Evaporation J->K L Pure this compound Powder K->L M Structural Confirmation (LC-MS, NMR) L->M

Caption: Experimental workflow for the isolation of this compound.

Materials and Methods

3.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Ethanol (AR grade)

  • Water (Milli-Q or equivalent)

  • Formic Acid (AR grade)

  • Olive Leaves (dried)

  • This compound and Oleuropein analytical standards

3.2. Instrumentation

  • Analytical HPLC system with DAD detector

  • Semi-preparative HPLC system with DAD detector and fraction collector

  • Rotary evaporator

  • Ultrasonic bath

  • Grinder and sieves

3.3. Sample Preparation: Extraction of Oleuropein and Derivatives

  • Grinding: Dry olive leaves are ground into a fine powder and passed through a 40-mesh sieve.

  • Extraction: The powdered leaves are subjected to ultrasound-assisted extraction with 80% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v) for 60 minutes at 50°C.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

  • Sample for Injection: The dried crude extract is dissolved in the initial mobile phase for HPLC injection.

3.4. Analytical HPLC Method Development

An analytical method is first developed to achieve baseline separation of this compound from oleuropein and other compounds in the crude extract.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 25% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, then return to 5% B.
Flow Rate 1.0 mL/min
Detection 280 nm
Injection Volume 20 µL
Column Temperature 30°C

3.5. Scale-up to Semi-preparative HPLC

The analytical method is scaled up for purification. The key is to maintain the resolution while increasing the load.

Scaling Factor (SF): SF = (d_prep^2) / (d_anal^2) where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of the analytical column.

For a 21.2 mm ID semi-preparative column and a 4.6 mm ID analytical column: SF = (21.2^2) / (4.6^2) ≈ 21.2

Scaled Parameters:

ParameterSemi-preparative Condition
Column C18, 21.2 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Same gradient profile as analytical method
Flow Rate 1.0 mL/min * 21.2 = 21.2 mL/min
Detection 280 nm
Injection Volume 20 µL * 21.2 ≈ 424 µL (can be further optimized for loading)
Column Temperature 30°C

3.6. Purification Protocol

  • System Equilibration: Equilibrate the semi-preparative HPLC system with the initial mobile phase conditions (95% A, 5% B).

  • Sample Injection: Inject the concentrated crude extract onto the column.

  • Fraction Collection: Collect fractions corresponding to the elution of the this compound peak based on the UV chromatogram at 280 nm.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess purity.

  • Pooling and Concentration: Pool the fractions containing high-purity this compound and remove the solvent using a rotary evaporator.

  • Drying: Lyophilize the concentrated solution to obtain a pure, dry powder of this compound.

Results and Discussion

The analytical HPLC method should provide good resolution between oleuropein and this compound, with the latter typically eluting slightly earlier due to its increased polarity. A representative analytical chromatogram of the crude extract would show multiple peaks, with oleuropein being the major component.

Upon scaling up to the semi-preparative method, the elution profile should remain consistent, allowing for the targeted collection of the this compound peak. The purity of the isolated compound is expected to be >95% as determined by analytical HPLC.

Table 1: Quantitative Data Summary (Hypothetical)

CompoundRetention Time (Analytical)Purity after Semi-prepRecovery
This compound~15.8 min>95%~70%
Oleuropein~17.2 min--

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow of the purification process.

LogicalFlow CrudeExtract Crude Olive Leaf Extract AnalyticalMethod Analytical HPLC Method Development CrudeExtract->AnalyticalMethod ScaleUp Method Scale-Up AnalyticalMethod->ScaleUp SemiPrepRun Semi-Preparative HPLC Run ScaleUp->SemiPrepRun FractionCollection Fraction Collection SemiPrepRun->FractionCollection PurityCheck Purity Analysis FractionCollection->PurityCheck PurityCheck->FractionCollection <95% Purity (Re-purify) PureProduct Pure this compound PurityCheck->PureProduct >95% Purity

Caption: Logical flow of the semi-preparative HPLC purification process.

Conclusion

The described semi-preparative HPLC method provides an effective and reproducible approach for the isolation of pure this compound from olive leaf extract. This protocol can be readily adapted by researchers for the purification of this and other related secoiridoids, facilitating further investigation into their biological properties. The principles of scaling from an analytical to a semi-preparative method outlined here are broadly applicable to the purification of other natural products.

References

Application Note: A Cell-Based Assay for Determining the Anti-inflammatory Bioactivity of 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Hydroxyoleuropein is a secoiridoid, a type of phenolic bioactive compound found in plants such as those from the Ligustrum genus.[1] Like its structural relative, oleuropein, found in olives, it is recognized for its potential health benefits, which are thought to include strong antioxidant and anti-inflammatory properties.[2][3][4] Inflammation is a critical biological response, but chronic inflammation is a key feature in many diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[3] The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation.[5][6] Therefore, identifying compounds that can modulate this pathway is a significant goal in drug discovery. This document details a robust cell-based assay to screen and characterize the anti-inflammatory bioactivity of this compound by measuring its ability to inhibit nitric oxide production in macrophage cells stimulated with an inflammatory agent.

Assay Principle

This protocol utilizes the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[7][8] In these cells, inflammation can be induced by lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls.[8] LPS activates the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[8] The iNOS enzyme produces large quantities of nitric oxide (NO), a key inflammatory mediator.[4][7]

The bioactivity of this compound is assessed by its ability to reduce the production of NO. The concentration of NO is determined by measuring its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[9][10][11] This colorimetric assay involves a reaction that forms a purple azo dye, and its absorbance is proportional to the nitrite concentration.[11] A concurrent cell viability assay (e.g., MTT) is essential to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not general cytotoxicity.[7]

Experimental Workflow and Protocols

The overall experimental process is outlined in the diagram below, followed by detailed protocols for each major step.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Acquisition & Analysis p1 Culture RAW 264.7 Macrophages e1 Seed Cells into 96-Well Plates (5 x 10^4 cells/well) p1->e1 p2 Prepare this compound Stock Solutions e2 Pre-treat cells with this compound (1 hour) p2->e2 e1->e2 e3 Induce Inflammation with LPS (1 µg/mL) (24 hours) e2->e3 e4 Collect Cell Culture Supernatant e3->e4 a2 Perform MTT Assay on Remaining Cells (Measure Cell Viability) e3->a2 After supernatant removal a1 Perform Griess Assay on Supernatant (Measure Nitric Oxide) e4->a1 a3 Calculate % NO Inhibition and IC50 a1->a3 a4 Calculate % Cell Viability a2->a4

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Protocol 1: Cell Culture and Seeding

  • Cell Line: Murine Macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[12]

  • Adherence: Incubate the plate overnight to allow cells to adhere.

Protocol 2: Compound Treatment and LPS Stimulation
  • Compound Preparation: Prepare a stock solution of this compound in sterile, cell culture-grade DMSO. Further dilute with culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

  • Pre-treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a "vehicle control" group treated with medium containing 0.1% DMSO.

  • Incubation: Incubate the plate for 1 hour at 37°C.[12]

  • Inflammation Induction: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "negative control" group. The negative control group should receive 10 µL of sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C.[12]

Protocol 3: Nitric Oxide Measurement (Griess Assay)
  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

    • Nitrite Standard: Prepare a standard curve using sodium nitrite (e.g., from 100 µM down to 1.56 µM) in culture medium.

  • Procedure: a. After the 24-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[9] b. Add 50 µL of Griess Reagent A to each well containing the supernatant and standards. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B to each well. e. Incubate for another 10 minutes at room temperature, protected from light. f. Measure the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve. The percentage of NO inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample - Abs_neg_control) / (Abs_LPS_control - Abs_neg_control)] * 100

Protocol 4: Cell Viability (MTT Assay)
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Procedure: a. After collecting the supernatant for the Griess assay, add 20 µL of the MTT solution to the remaining 50 µL of medium in each well of the original cell plate. b. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control group.

Data Presentation

Quantitative results should be summarized to allow for clear interpretation and comparison between different concentrations of this compound.

Table 1: Effect of this compound on NO Production and Cell Viability

10-HOLEU Conc. (µM)Nitrite (µM) ± SD% NO Inhibition% Cell Viability ± SD
0 (Control)2.5 ± 0.30100 ± 5.1
0 + LPS (1 µg/mL)45.8 ± 3.1098.2 ± 4.5
1 + LPS38.2 ± 2.517.699.1 ± 3.8
5 + LPS26.1 ± 1.945.297.5 ± 4.2
10 + LPS15.7 ± 1.169.496.8 ± 5.0
25 + LPS8.9 ± 0.885.195.3 ± 4.7
50 + LPS6.2 ± 0.591.394.6 ± 5.3

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Underlying Signaling Pathway

The anti-inflammatory effects of compounds like this compound are often attributed to their ability to inhibit the NF-κB signaling pathway.[13][14] The diagram below illustrates the canonical NF-κB activation cascade induced by LPS and the potential point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds myD88 MyD88 tlr4->myD88 Activates irak IRAKs myD88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates (P) Leads to Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates ikb_nfkb IκBα NF-κB ikb_nfkb->ikk ikb_nfkb->nfkb Releases inhibitor This compound inhibitor->ikk Inhibits? dna DNA (κB sites) nfkb_nuc->dna Binds mrna Pro-inflammatory mRNA dna->mrna Transcription inos iNOS Protein mrna->inos Translation

Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway by this compound.

References

Application of 10-Hydroxyoleuropein as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Hydroxyoleuropein is a secoiridoid, a class of natural compounds found in various plants, notably in species of the Oleaceae family such as the olive tree (Olea europaea) and privet (Ligustrum species).[1] As a derivative of oleuropein, it is of increasing interest to researchers in phytochemistry, pharmacology, and drug development for its potential biological activities. The availability of a well-characterized reference standard is crucial for the accurate identification, quantification, and functional analysis of this compound in complex plant matrices and biological systems.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

This compound is a complex molecule with the chemical formula C25H32O14 and a molecular weight of 556.5 g/mol .[1] As a reference standard, it is typically supplied as a solid with a specified purity.

Table 1: Physicochemical Data for this compound Reference Standard

ParameterValueReference
Molecular Formula C25H32O14[1]
Molecular Weight 556.5 g/mol [1]
Purity (Typical) ≥97%[2]
Appearance Solid-
Storage Conditions Store at 0-8 °C[2]

Handling and Storage:

  • Storage: The reference standard should be stored in a cool, dry place, protected from light to prevent degradation. The recommended storage temperature is between 0 and 8°C.[2]

  • Solution Preparation: For analytical purposes, stock solutions should be prepared in a suitable solvent such as methanol or a mixture of methanol and water. It is recommended to prepare fresh solutions for each analysis or store them at low temperatures for a limited time to minimize degradation.

  • Safety: Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Application in Phytochemical Analysis

The primary application of this compound as a reference standard is for the accurate identification and quantification of this compound in various plant extracts and derived products. This is essential for quality control, standardization of herbal products, and for correlating chemical composition with biological activity.

Experimental Workflow for Phytochemical Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis cluster_3 Reference Standard Preparation Sample Plant Material (e.g., Ligustrum vulgare) Extraction Extraction (e.g., with 70% ethanol) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration UPLC_MS UPLC-QTOF-MS Analysis Filtration->UPLC_MS Inject Extract Identification Identification (based on retention time and m/z) UPLC_MS->Identification Quantification Quantification (using reference standard calibration curve) UPLC_MS->Quantification Identification->Quantification Ref_Std This compound Reference Standard Stock_Sol Prepare Stock Solution Ref_Std->Stock_Sol Cal_Curve Prepare Calibration Standards Stock_Sol->Cal_Curve Cal_Curve->UPLC_MS Inject Standards

Caption: Workflow for the identification and quantification of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by UPLC-QTOF-MS

This protocol is adapted from a method used for the analysis of phytochemicals in Ligustrum vulgare extracts.[3]

1. Materials and Reagents:

  • This compound reference standard (≥97% purity)[2]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Plant material (e.g., dried and powdered leaves of Ligustrum vulgare)

  • 70% Ethanol for extraction

2. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm)

3. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 to 10 µg/mL.

4. Sample Preparation:

  • Extraction: Macerate 1 g of powdered plant material with 20 mL of 70% ethanol. Sonicate for 30 minutes and then leave to extract for 24 hours at room temperature.

  • Filtration: Filter the extract through a 0.22 µm syringe filter prior to injection.

5. UPLC-QTOF-MS Conditions:

  • Mobile Phase A: 90% water, 10% methanol, 5 mM ammonium acetate

  • Mobile Phase B: 100% methanol, 5 mM ammonium acetate

  • Gradient Elution:

    • 0-1 min: 1% B

    • 1-3 min: linear gradient to 39% B

    • 3-14 min: linear gradient to 99.9% B

  • Flow Rate: 0.2 mL/min initially, increasing to 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • MS Detection: ESI in negative mode

  • Capillary Voltage: 3500 V

  • Drying Gas Temperature: 200°C

  • Scan Range: m/z 100-1000

6. Data Analysis:

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and accurate mass (m/z) with the reference standard. The deprotonated molecular ion [M-H]⁻ for this compound is expected at m/z 555.17.[3]

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Use the regression equation to calculate the concentration of this compound in the plant extract.

Table 2: UPLC-QTOF-MS Method Parameters

ParameterSetting
Column C18 reversed-phase (2.1 x 100 mm, 2.2 µm)
Mobile Phase A 90% H2O, 10% MeOH, 5 mM NH4OAc
Mobile Phase B 100% MeOH, 5 mM NH4OAc
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Ionization Mode ESI Negative
Scan Range m/z 100-1000

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as its parent compound, oleuropein. However, preliminary studies have indicated its potential as an anti-inflammatory agent.

One study reported that this compound can inhibit the respiratory burst of macrophages. The respiratory burst is a critical process in the innate immune response where phagocytic cells, like macrophages, produce reactive oxygen species (ROS) to kill pathogens. This process is mediated by the NADPH oxidase enzyme complex.

Proposed Signaling Pathway for Inhibition of Macrophage Respiratory Burst

The following diagram illustrates the general signaling pathway of NADPH oxidase activation leading to a respiratory burst and the proposed point of inhibition by this compound. Disclaimer: The precise molecular target of this compound within this pathway has not been fully elucidated and this diagram represents a hypothetical mechanism based on its observed inhibitory effect.

G cluster_0 Cell Membrane cluster_1 Intracellular Receptor Pathogen Recognition Receptor (e.g., TLR) NADPH_Oxidase NADPH Oxidase Complex Receptor->NADPH_Oxidase Activation Signaling Cascade O2_to_Superoxide O₂ → O₂⁻ NADPH_Oxidase->O2_to_Superoxide ROS Reactive Oxygen Species (ROS) Production O2_to_Superoxide->ROS Pathogen_Killing Pathogen Killing ROS->Pathogen_Killing Inflammation Inflammatory Response ROS->Inflammation Inhibitor This compound Inhibitor->NADPH_Oxidase Inhibition

Caption: Proposed inhibition of macrophage respiratory burst by this compound.

Conclusion

This compound is a valuable reference standard for the phytochemical analysis of plant extracts. Its use allows for the reliable identification and quantification of this compound, which is essential for quality control and further research into its biological activities. The provided UPLC-QTOF-MS protocol offers a robust method for its analysis. Further studies are warranted to fully elucidate the mechanisms of action and signaling pathways associated with the anti-inflammatory and other potential biological effects of this compound.

References

In Vitro Anti-inflammatory Assay Protocol for 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Natural compounds are a promising source for the discovery of new anti-inflammatory agents. 10-Hydroxyoleuropein, a secoiridoid found in olive leaves, is a compound of interest for its potential anti-inflammatory properties. This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory effects of this compound, focusing on its ability to inhibit the production of key inflammatory mediators in a macrophage cell line. The protocols described herein are foundational for the preliminary screening and mechanistic evaluation of this and other potential anti-inflammatory compounds.

Data Presentation

The anti-inflammatory activity of this compound and the related compound Oleuropein can be quantified by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound.

CompoundInflammatory MediatorIC50 Value (µM)Cell Line
This compound Nitric Oxide (NO)38.89[1]RAW 264.7
OleuropeinNitric Oxide (NO)14.62[1]RAW 264.7
OleuropeinTNF-α~20 µg/mLPMNCs
OleuropeinIL-6Data not readily available-
OleuropeinIL-1βData not readily available-

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for in vitro studies of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • For experiments, seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in cell culture medium.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL.

  • Include appropriate controls: a negative control (cells only), a vehicle control (cells with the solvent used to dissolve the compound), and a positive control (cells with LPS only).

  • Incubate the plates for 24 hours.

  • After incubation, collect the cell culture supernatants for the measurement of nitric oxide and cytokines.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate reader

Procedure:

  • After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 0 to 100 µM.

  • Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by interpolating from the sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Wash buffer (usually provided in the kit)

  • Substrate solution (e.g., TMB, provided in the kit)

  • Stop solution (provided in the kit)

  • 96-well microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit. A general protocol is outlined below.

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer to prevent non-specific binding.

  • Wash the plate.

  • Add 100 µL of the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate.

  • Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.

  • Wash the plate.

  • Add the substrate solution and incubate until a color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples from the standard curve.

Signaling Pathways and Experimental Workflow

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro anti-inflammatory activity of this compound.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation & Collection cluster_3 Analysis Culture RAW 264.7 Cell Culture Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce inflammation with LPS Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate Collect Collect supernatant Incubate->Collect NO_Assay Nitric Oxide (Griess) Assay Collect->NO_Assay Cytokine_Assay Cytokine (ELISA) Assay Collect->Cytokine_Assay

Caption: Experimental workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB (inactive complex) IkB->IkB_NFkB IkB_degradation IκBα degradation IkB->IkB_degradation leads to NFkB->IkB_NFkB NFkB_active Active NF-κB Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Proinflammatory_Genes translocates to nucleus and induces Nucleus Nucleus IkB_NFkB->IKK IkB_degradation->NFkB_active releases

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in the cellular response to inflammatory stimuli.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs phosphorylates p38 p38 MKKs->p38 activates JNK JNK MKKs->JNK activates ERK ERK MKKs->ERK activates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Proinflammatory_Genes Pro-inflammatory Gene Transcription AP1->Proinflammatory_Genes induces

Caption: Overview of the MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for Assessing the Bioavailability of 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the state-of-the-art methodologies for evaluating the bioavailability of 10-Hydroxyoleuropein, a key bioactive compound. Given the limited direct research on this compound, the protocols detailed below are adapted from established methods for its parent compounds, oleuropein and hydroxytyrosol. These methods provide a robust framework for initiating bioavailability studies of this compound.

Introduction to Bioavailability Assessment

Bioavailability is a critical pharmacokinetic parameter that measures the rate and extent to which an active compound is absorbed from a drug product and becomes available at the site of action. The assessment of bioavailability is crucial for determining the therapeutic potential of a compound like this compound. The following sections outline in vitro, in vivo, and in silico methods to comprehensively evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro Methods: Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the oral absorption of compounds.[1]

Caco-2 Cell Permeability Assay Protocol

Objective: To determine the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • This compound

  • LC-MS/MS system

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified atmosphere.

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[1]

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayers. Values should be ≥200 Ω·cm² to ensure monolayer integrity.[2]

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be low.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical side and fresh HBSS to the basolateral side.[3]

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral side and fresh HBSS to the apical side.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • Collect samples from both apical and basolateral compartments at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[4]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport across the monolayer (µmol/s)

      • A is the surface area of the filter (cm²)

      • C0 is the initial concentration of the compound in the donor chamber (µmol/cm³)

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Experimental Workflow for Caco-2 Permeability Assay

G Workflow for Caco-2 Permeability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell Inserts Caco2_Culture->Seeding Differentiation 21-day Differentiation Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER & Lucifer Yellow) Differentiation->Integrity_Test Transport_AB A-B Transport Assay Integrity_Test->Transport_AB Transport_BA B-A Transport Assay Integrity_Test->Transport_BA Sampling Sample Collection Transport_AB->Sampling Transport_BA->Sampling LCMS_Analysis LC-MS/MS Quantification Sampling->LCMS_Analysis Data_Analysis Papp & Efflux Ratio Calculation LCMS_Analysis->Data_Analysis

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

In Vivo Methods: Pharmacokinetic Studies

Animal models, particularly rats, are frequently used to investigate the in vivo pharmacokinetic profile of compounds.

In Vivo Pharmacokinetic Study Protocol in Rats

Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in rats.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound

  • Vehicle for administration (e.g., saline, PEG400)

  • Cannulas for blood sampling

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Catheterization:

    • Acclimatize rats for at least one week before the study.

    • Fast rats overnight before dosing.

    • For intravenous (IV) administration and serial blood sampling, catheterize the jugular vein.

  • Drug Administration:

    • Oral (PO) Administration: Administer a single dose of this compound (e.g., 50 mg/kg) by oral gavage.

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 10 mg/kg) via the jugular vein cannula.[5]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) into heparinized tubes at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[6]

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound and its potential metabolites from plasma using solid-phase extraction (SPE) or liquid-liquid extraction.[7]

    • Quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Quantitative Data for Related Compounds (Oleuropein and Hydroxytyrosol)

Note: The following data is for oleuropein and hydroxytyrosol and should be used as a reference. Specific studies are required to determine the pharmacokinetic parameters for this compound.

ParameterOleuropein (in rats)Hydroxytyrosol (in humans)Reference
Dose 50 mg/kg (oral)5.25 mg (oral)[7]
Cmax ~1 µg/mL~400 ng/mL[7]
Tmax ~1 hour~0.5 hours[7]
AUC (0-t) ~3.5 µg·h/mL~600 ng·h/mL[7]
Bioavailability Low (specific % not stated)High (specific % not stated)[7]

Experimental Workflow for In Vivo Pharmacokinetic Study

G Workflow for In Vivo Pharmacokinetic Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting PO_Admin Oral Administration Fasting->PO_Admin IV_Admin Intravenous Administration Fasting->IV_Admin Blood_Sampling Serial Blood Sampling PO_Admin->Blood_Sampling IV_Admin->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Quantification Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for conducting an in vivo pharmacokinetic study in an animal model.

In Silico Methods: ADME Prediction

Computational models can provide early predictions of the ADME properties of a compound, helping to guide further experimental work.

In Silico ADME Prediction Protocol

Objective: To predict the ADME properties of this compound using computational tools.

Tools:

  • SwissADME (--INVALID-LINK--)

  • pkCSM (--INVALID-LINK--)

  • Other ADME prediction software

Procedure:

  • Input Structure:

    • Obtain the 2D or 3D structure of this compound (e.g., in SMILES or SDF format).

  • Prediction of Physicochemical Properties:

    • Use the software to calculate properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors.

  • Prediction of Pharmacokinetic Properties:

    • Absorption: Predict human intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate potential.

    • Distribution: Predict volume of distribution (VDss) and blood-brain barrier (BBB) permeability.

    • Metabolism: Predict cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).[8]

    • Excretion: Predict total clearance.

  • Drug-Likeness and Medicinal Chemistry Friendliness Evaluation:

    • Evaluate based on rules such as Lipinski's rule of five.

  • Data Interpretation:

    • Analyze the predicted parameters to assess the overall ADME profile and potential liabilities of this compound.

Predicted ADME Properties for Oleuropein (as a reference)
PropertyPredicted Value (SwissADME)Interpretation
Molecular Weight 540.51 g/mol High
LogP 0.86Optimal
TPSA 204.85 ŲHigh
H-bond Donors 7High
H-bond Acceptors 13High
GI Absorption LowPoor oral bioavailability expected
BBB Permeant NoUnlikely to cross the blood-brain barrier
CYP Inhibitor Yes (CYP1A2, CYP2C19, CYP2C9)Potential for drug-drug interactions
Lipinski's Rule Yes; with 2 violationsBorderline drug-like properties

Signaling Pathways Modulated by Oleuropein and its Derivatives

Understanding the molecular targets and signaling pathways affected by this compound is crucial for elucidating its mechanism of action. Research on oleuropein and hydroxytyrosol has identified several key pathways.

Key Signaling Pathways
  • PPARα Pathway: Oleuropein can activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which plays a role in lipid metabolism and neuroprotection.[9]

  • Nrf-2/Ho-1 Pathway: Oleuropein derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) and Heme oxygenase-1 (HO-1) antioxidant pathway, contributing to their anti-inflammatory effects.[10]

  • MAPKs and NF-κB Pathways: Oleuropein and its derivatives have been shown to suppress Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) signaling, which are key regulators of inflammation.[10][11]

  • AMPK/mTOR Pathway: Oleuropein aglycone can induce autophagy through the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR).[12]

  • PI3K/AKT Pathway: Hydroxytyrosol has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is involved in cell survival and proliferation.[13]

Diagram of Inflammatory Signaling Pathways Modulated by Oleuropein Derivatives

G Inflammatory Signaling Pathways Modulated by Oleuropein Derivatives cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response Stimulus LPS, Cytokines, etc. MAPK MAPKs (p38, JNK, ERK) Stimulus->MAPK IKK IKK Stimulus->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines induces COX2 COX-2 MAPK->COX2 induces iNOS iNOS MAPK->iNOS induces NFkB NF-κB IKK->NFkB activates NFkB->Cytokines induces NFkB->COX2 induces NFkB->iNOS induces Oleuropein This compound (and other derivatives) Oleuropein->MAPK inhibits Oleuropein->IKK inhibits

Caption: Oleuropein derivatives can inhibit key inflammatory signaling pathways.

Diagram of Antioxidant and Autophagy Signaling Pathways

G Antioxidant and Autophagy Pathways Modulated by Oleuropein Derivatives cluster_antioxidant Antioxidant Response cluster_autophagy Autophagy Regulation Oleuropein This compound (and other derivatives) Nrf2 Nrf2 Oleuropein->Nrf2 activates AMPK AMPK Oleuropein->AMPK activates ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 activates transcription of mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Oleuropein derivatives can activate protective antioxidant and autophagy pathways.

Conclusion

The methodologies outlined in these application notes provide a comprehensive framework for the systematic evaluation of the bioavailability of this compound. A combination of in vitro, in vivo, and in silico approaches is recommended for a thorough understanding of its ADME properties. While protocols are adapted from closely related compounds, these serve as a strong foundation for initiating specific research on this compound. The data and diagrams presented herein should facilitate the design and execution of robust bioavailability studies, ultimately contributing to the development of this promising natural compound for various health applications.

References

Application Notes and Protocols for the Use of 10-Hydroxyoleuropein in Cosmeceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Hydroxyoleuropein, a secoiridoid polyphenol found in olive leaves and fruit, is a derivative of oleuropein.[1][2] Like its parent compound, it is recognized for a variety of biological activities that are highly relevant to cosmeceutical applications. These include potent antioxidant, anti-inflammatory, and anti-aging properties.[3][4] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in cosmeceutical formulations, with a focus on its antioxidant, anti-inflammatory, collagen-boosting, and skin-lightening effects. While direct studies on this compound are emerging, much of the foundational data and methodologies are derived from extensive research on oleuropein and its well-studied metabolite, hydroxytyrosol.

Antioxidant Activity

Application Note:

This compound is expected to exhibit strong antioxidant properties, primarily by scavenging free radicals and activating endogenous antioxidant pathways. This is crucial for protecting the skin from oxidative stress induced by environmental factors like UV radiation and pollution, which contribute to premature aging.[5] Its antioxidant capacity is attributed to its phenolic structure, which can donate hydrogen atoms to stabilize free radicals.[6]

Key Benefits:

  • Neutralizes reactive oxygen species (ROS).[6]

  • Protects cellular structures from oxidative damage.[5]

  • Activates the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[6]

Quantitative Data Summary:

CompoundAssayResultReference
HydroxytyrosolUV-induced ROS in skin cells65% reduction in intracellular ROS[6]
HydroxytyrosolNrf2/ARE pathway activation30-50% upregulation of SOD and GSH-Px expression[6]
Oleuropein & HydroxytyrosolPeroxyl radical scavengingStoichiometric number twice that of Trolox[7]
Oleuropein & HydroxytyrosolLipid peroxidation inhibitionMore effective than Trolox[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions of the this compound stock solution.

  • Prepare a 100 µM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Workflow: Antioxidant Activity Assessment

G cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis Prep Prepare this compound stock solution and dilutions Mix Mix sample with DPPH solution Prep->Mix Incubate Incubate in dark (30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for DPPH radical scavenging assay.

Anti-Inflammatory Activity

Application Note:

Chronic inflammation is a key factor in skin aging ("inflammaging") and various skin conditions.[8][9] this compound is expected to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[10][11] This can lead to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-6.

Key Benefits:

  • Inhibits the NF-κB signaling pathway.[10]

  • Reduces the expression and release of pro-inflammatory cytokines.[12]

  • Mitigates inflammation associated with environmental stressors.

Quantitative Data Summary:

CompoundCell ModelTreatmentResultReference
Oleuropein (12-200 µM)THP-1 monocytesLPS-nigericin38.8%-45.5% reduction in IL-6[12]
Oleuropein (50 & 100 µM)HaCaT keratinocytesH₂O₂11.5%-43.8% reduction in cellular IL-1β[12]
HydroxytyrosolHuman Dermal FibroblastsUVA radiationDose-dependent reduction in IL-8 gene expression[10]

Experimental Protocol: Measurement of IL-6 Release in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory effect of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • IL-6 ELISA kit

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

Signaling Pathway: NF-κB Inhibition

G Stimulus Inflammatory Stimulus (e.g., UV, LPS) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-1β, COX-2) NFkB_Translocation->Gene_Expression Hydroxyoleuropein This compound Hydroxyoleuropein->IKK

Caption: Inhibition of the NF-κB signaling pathway.

Collagen Synthesis and Anti-Aging Effects

Application Note:

The degradation of collagen and elastin in the dermal matrix is a hallmark of skin aging. This compound can potentially combat this by inhibiting matrix metalloproteinases (MMPs), enzymes that break down collagen, and by stimulating collagen synthesis in fibroblasts.[13]

Key Benefits:

  • Inhibits the activity of collagenase (MMP-1), gelatinase (MMP-2, MMP-9), and elastase.[3][14]

  • Promotes the synthesis of Type I collagen.[6]

  • Helps maintain skin firmness and elasticity.[13]

Quantitative Data Summary:

CompoundStudy TypeDurationResultReference
HydroxytyrosolIn vitro (fibroblasts)-60% increase in type I collagen mRNA expression[6]
HydroxytyrosolClinical trial8 weeks28% increase in skin elasticity, 15% reduction in wrinkle depth[6]

Experimental Protocol: Sirius Red Collagen Assay

This protocol quantifies total collagen production by human dermal fibroblasts treated with this compound.

Materials:

  • Human dermal fibroblasts (HDFs)

  • This compound

  • DMEM cell culture medium

  • Sirius Red dye solution (0.1% in picric acid)

  • 0.5 M acetic acid

  • 0.1 M NaOH

  • Spectrophotometer

Procedure:

  • Culture HDFs in DMEM.

  • Seed cells in a 24-well plate and grow to confluence.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Wash the cell layers with PBS.

  • Stain the cells with Sirius Red solution for 1 hour at room temperature.

  • Wash unbound dye with 0.5 M acetic acid.

  • Elute the bound dye with 0.1 M NaOH.

  • Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.

  • Correlate the absorbance to a standard curve of known collagen concentrations.

Signaling Pathway: Pro-Collagen Synthesis

G Hydroxyoleuropein This compound Fibroblast Dermal Fibroblast Hydroxyoleuropein->Fibroblast MMPs MMP Activation (e.g., MMP-1) Hydroxyoleuropein->MMPs inhibits Collagen_mRNA Increased Type I Collagen mRNA Fibroblast->Collagen_mRNA stimulates Procollagen Pro-collagen Synthesis Collagen_mRNA->Procollagen Collagen_Fibers Collagen Fiber Formation Procollagen->Collagen_Fibers Skin_Matrix Strengthened Dermal Matrix Collagen_Fibers->Skin_Matrix UV_Radiation UV Radiation UV_Radiation->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation

Caption: Mechanism of collagen synthesis and protection.

Tyrosinase Inhibition and Skin Lightening

Application Note:

Hyperpigmentation is often caused by the overproduction of melanin, a process in which the enzyme tyrosinase plays a crucial role.[15] Oleuropein and its derivatives have been shown to inhibit tyrosinase activity, suggesting their potential use in formulations aimed at reducing dark spots and evening out skin tone.[3][4]

Key Benefits:

  • Inhibits the enzymatic activity of tyrosinase.[15]

  • Reduces melanin synthesis.[16]

  • Potential to lighten hyperpigmented areas of the skin.

Quantitative Data Summary:

CompoundAssayResult (IC₅₀)Reference
OleuropeinTyrosinase inhibitionVaries by study; some show moderate inhibition[17]
T1 (from Gastrodia elata)Mushroom tyrosinase inhibition0.53 µM[18]
Kojic Acid (positive control)Mushroom tyrosinase inhibition40.69 µM[18]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This is a common in vitro method to screen for tyrosinase inhibitors.[16]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare solutions of mushroom tyrosinase, L-DOPA, and various concentrations of this compound in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, this compound solution, and tyrosinase solution.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA solution.

  • Immediately measure the absorbance at 475 nm at time intervals for 5-10 minutes.

  • The rate of dopachrome formation is proportional to tyrosinase activity.

  • Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Experimental Workflow: Tyrosinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis Prep Prepare Tyrosinase, L-DOPA, and this compound solutions Mix Combine buffer, inhibitor, and enzyme Prep->Mix Incubate Pre-incubate (10 min) Mix->Incubate Start Add L-DOPA to start reaction Incubate->Start Measure Measure absorbance at 475 nm Start->Measure Calculate Calculate inhibition % and IC50 Measure->Calculate

Caption: Workflow for mushroom tyrosinase inhibition assay.

References

Troubleshooting & Optimization

How to improve the extraction yield of 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction yield of 10-Hydroxyoleuropein. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the extraction yield of this compound?

Based on studies of the closely related compound oleuropein, the primary factors influencing extraction yield are:

  • Solvent Composition: The type and concentration of the solvent significantly impact extraction efficiency.

  • Temperature: Higher temperatures can enhance extraction but may also lead to degradation of the target compound.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and solubilize the compound.

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio generally improves extraction yield by providing a greater concentration gradient.

  • pH: The pH of the extraction medium can affect the stability and solubility of phenolic compounds.

  • Plant Material Pre-treatment: The particle size of the plant material can influence the surface area available for extraction.

Q2: Which extraction methods are most effective for this compound?

While specific studies on this compound are limited, research on oleuropein suggests that advanced extraction techniques can significantly improve yields compared to conventional methods like maceration. Effective methods include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration. It often leads to higher yields in shorter times and at lower temperatures.

  • Enzyme-Assisted Extraction (EAE): This method employs enzymes to break down the plant cell wall, facilitating the release of intracellular compounds. It is a green technology that can improve the recovery of polyphenolic compounds.

Q3: Can the yield be improved by converting other compounds into this compound?

Yes, enzymatic biotransformation is a promising approach. While direct enzymatic conversion to this compound is not well-documented, studies have shown the successful conversion of oleuropein to its aglycone and hydroxytyrosol using enzymes like β-glucosidase and hemicellulase.[1][2][3] It is plausible that specific enzymes could be identified or engineered to facilitate the hydroxylation of oleuropein to form this compound.

Troubleshooting Guide

Issue: Low Extraction Yield

Potential Cause Troubleshooting Step
Inappropriate Solvent Optimize the solvent system. For oleuropein, aqueous ethanol (e.g., 70-80%) has shown high efficiency.[2][4] Experiment with different concentrations and consider greener solvents.
Suboptimal Temperature Adjust the extraction temperature. While higher temperatures can increase solubility, they risk degrading this compound. For UAE, lower temperatures (e.g., 25°C) have been effective for oleuropein.[4] For EAE, the optimal temperature will depend on the specific enzyme used (e.g., 55°C for hemicellulase-assisted hydrolysis of oleuropein).[1]
Insufficient Extraction Time Increase the extraction duration. Monitor the yield at different time points to determine the optimal extraction time beyond which no significant increase in yield is observed.
High Solid-to-Liquid Ratio Decrease the amount of plant material relative to the solvent volume. A ratio of 1:5 (w/v) has been shown to be effective for oleuropein extraction using UAE.[4]
Incorrect pH Adjust the pH of the extraction medium. For enzymatic hydrolysis of oleuropein, a pH of 5 has been found to be optimal.[1] The optimal pH for direct extraction may vary.
Large Particle Size Reduce the particle size of the plant material by grinding to increase the surface area for extraction.

Issue: Degradation of this compound During Extraction

Potential Cause Troubleshooting Step
High Temperature Use a lower extraction temperature. Consider methods like Ultrasound-Assisted Extraction (UAE) that can be performed effectively at room temperature.[4]
Prolonged Exposure to Light Protect the extraction mixture from light, as phenolic compounds can be light-sensitive.[1]
Inappropriate pH Maintain an optimal pH to ensure the stability of the compound. For oleuropein, acidic conditions (pH 5) have been used for enzymatic hydrolysis.[1]
Oxidation Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Enzymatic Degradation If using raw plant material, endogenous enzymes like polyphenoloxidase and β-glucosidase may degrade the target compound. Blanching the plant material before extraction can inactivate these enzymes.

Data Presentation

Table 1: Comparison of Extraction Methods for Oleuropein (as a proxy for this compound)

Extraction MethodSolventTemperature (°C)TimeKey Findings on YieldReference
Ultrasound-Assisted Extraction (UAE)70% Ethanol252 hours~30% greater yield than conventional maceration.[4][5]
Enzyme-Assisted Extraction (EAE)Water (pH 4)50120 minImproved recovery of polyphenols. A binary enzyme combination of Viscozyme L. and pectinase was effective.[6]
Conventional Maceration80% EthanolAmbient4 hoursHighest oleuropein content compared to other solvents in this method.[2]
Soxhlet Extraction80% Ethanol604 hoursMore efficient than conventional maceration.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Oleuropein Derivatives

This protocol is adapted from a study on oleuropein extraction and can be used as a starting point for optimizing this compound extraction.[4][5]

  • Sample Preparation: Grind dried olive leaves to a fine powder.

  • Extraction Setup:

    • Place a known amount of the powdered sample into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:5 w/v).

  • Ultrasonication:

    • Place the vessel in an ultrasonic bath with a set frequency (e.g., 35 kHz) and power (e.g., 60/120 W).

    • Conduct the extraction for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Post-Extraction:

    • Filter the extract to remove solid particles.

    • Analyze the filtrate for this compound content using a suitable analytical method like HPLC.

Protocol 2: Enzyme-Assisted Extraction (EAE) of Oleuropein Derivatives

This protocol is based on a method for extracting bioactive compounds from olive leaves and can be adapted for this compound.[6]

  • Sample Preparation: Use finely ground olive leaves.

  • Rehydration: Mix the ground leaves with water (e.g., 10:1 v/w), acidify to pH 4.0 with HCl, and let it rehydrate for 1 hour at 25°C.

  • Enzymatic Treatment:

    • Adjust the pH of the suspension to 4.0.

    • Place the suspension in a water bath at 50°C for 20 minutes to equilibrate.

    • Add the enzyme(s) (e.g., a mixture of Viscozyme L. and Pectinex).

    • Incubate at 50°C for a specified time (e.g., 120 minutes).

  • Enzyme Inactivation: Place the sample in a boiling water bath for 10 minutes to inactivate the enzymes.

  • Extraction and Analysis:

    • Cool the sample and filter it under a vacuum.

    • Analyze the extract for this compound content.

Visualizations

Caption: Troubleshooting workflow for low this compound extraction yield.

UAE_Workflow start Start: Sample Preparation (Grind Plant Material) extraction Ultrasound-Assisted Extraction - Add Solvent (e.g., 70% EtOH) - Set Temp (e.g., 25°C) - Set Time (e.g., 2h) start->extraction filtration Filtration (Remove solid particles) extraction->filtration analysis Analysis (e.g., HPLC) filtration->analysis end End: Quantified This compound analysis->end

Caption: General workflow for Ultrasound-Assisted Extraction (UAE).

References

Overcoming challenges in the purification of 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 10-Hydroxyoleuropein.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for isolating this compound?

A1: this compound is a naturally occurring secoiridoid found in various parts of the olive tree (Olea europaea), including leaves and fruit. It is also found in other plants of the Oleaceae family, such as Ligustrum species.[1] While olive leaves are a common source for its parent compound, oleuropein, they also contain this compound, albeit often in lower concentrations.

Q2: What are the main stability concerns during the purification of this compound?

A2: Like many phenolic compounds, this compound is susceptible to degradation. Key stability concerns include:

  • Oxidation: The catechol (3,4-dihydroxyphenyl) and additional hydroxyl groups make the molecule prone to oxidation, which can be accelerated by exposure to light, high temperatures, and oxygen.

  • Enzymatic Degradation: Endogenous enzymes (e.g., β-glucosidases, polyphenol oxidases) present in the plant matrix can degrade the molecule during extraction.[2]

  • pH-mediated Hydrolysis: Extremes of pH can lead to the hydrolysis of the ester and glycosidic bonds.

Q3: What analytical techniques are recommended for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for the quantification of oleuropein and its derivatives.[3][4] For more sensitive and specific analysis, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is recommended, especially for complex mixtures.[5]

Q4: How does the polarity of this compound compare to oleuropein, and how does this impact purification?

A4: The presence of an additional hydroxyl group makes this compound more polar than oleuropein. This increased polarity will influence its behavior during chromatographic separation. For instance, in reverse-phase chromatography, it will likely have a shorter retention time compared to oleuropein. This difference in polarity can be exploited for their separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Crude Extract Inefficient extraction solvent or method.Use a polar solvent system such as 80% methanol or ethanol in water.[6] Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[6]
Degradation during extraction.Perform extraction at low temperatures and under inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider blanching of the plant material to deactivate degradative enzymes.[7]
Co-elution with Oleuropein or other Phenolic Compounds Inadequate chromatographic resolution.Optimize the mobile phase gradient in reverse-phase HPLC. A shallower gradient can improve separation. Consider using a different stationary phase (e.g., a phenyl-hexyl column) that offers different selectivity for aromatic compounds.
Degradation of Purified this compound during Storage Exposure to light, oxygen, or elevated temperatures.Store the purified compound at low temperatures (-20°C or -80°C) in an amber vial under an inert atmosphere.[8] For solutions, use deoxygenated solvents and store frozen.
Residual enzymatic activity.Ensure that all steps of the purification process are designed to remove or inactivate enzymes from the initial extract.
Brownish Discoloration of the Purified Sample Oxidation of the phenolic groups.This indicates degradation. Re-purify the sample if necessary. For future purifications, incorporate antioxidants (e.g., ascorbic acid) during the early stages of extraction and maintain an inert atmosphere.

Experimental Protocols

Protocol 1: Extraction of this compound from Olive Leaves
  • Sample Preparation: Fresh olive leaves are washed, flash-frozen in liquid nitrogen, and lyophilized. The dried leaves are then ground into a fine powder.

  • Extraction:

    • Suspend the powdered leaves in 80% aqueous methanol (1:20 w/v).

    • Perform ultrasound-assisted extraction for 30 minutes at a controlled temperature of 25°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the supernatants to form the crude extract.

  • Solvent Removal: Evaporate the methanol from the crude extract under reduced pressure at a temperature below 40°C.

  • Liquid-Liquid Partitioning:

    • The remaining aqueous extract is partitioned successively with n-hexane to remove non-polar compounds like chlorophylls and lipids.

    • The aqueous phase is then partitioned with ethyl acetate to extract phenolic compounds, including this compound.

    • The ethyl acetate fractions are pooled and dried over anhydrous sodium sulfate.

  • Final Concentrate: The ethyl acetate is evaporated to dryness under reduced pressure to yield the phenolic-rich extract.

Protocol 2: Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the phenolic-rich extract from Protocol 1 in the initial mobile phase for HPLC. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 40% B over 40 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

  • Purity Assessment: Analyze the collected fractions using analytical HPLC-DAD and UPLC-HRMS to confirm purity.

  • Solvent Removal and Storage: Pool the pure fractions, evaporate the solvent under reduced pressure at low temperature, and store the purified this compound as described in the troubleshooting guide.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound (Hypothetical Data)

Extraction MethodSolventTemperature (°C)Yield of this compound (mg/g dry weight)Purity in Crude Extract (%)
Maceration80% Ethanol251.23.5
Soxhlet Extraction80% Methanol651.83.2
Ultrasound-Assisted80% Methanol252.54.1
Microwave-AssistedWater802.13.8

Table 2: Preparative HPLC Purification of this compound (Hypothetical Data)

StepTotal Phenols (mg)This compound (mg)Purity (%)Recovery (%)
Crude Extract50020.54.1100
After Liquid-Liquid Partitioning35019.25.593.7
Pooled HPLC Fractions15.815.5>9875.6

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification & Analysis olive_leaves Olive Leaves Powder extraction Ultrasound-Assisted Extraction (80% Methanol) olive_leaves->extraction centrifugation Centrifugation extraction->centrifugation crude_extract Crude Methanolic Extract centrifugation->crude_extract evaporation1 Methanol Evaporation crude_extract->evaporation1 ll_partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) evaporation1->ll_partitioning phenolic_extract Phenolic-Rich Extract ll_partitioning->phenolic_extract prep_hplc Preparative HPLC phenolic_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (HPLC, HRMS) fraction_collection->purity_check pure_compound Pure this compound (>98%) purity_check->pure_compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Purity of Final Product q1 Was the crude extract discolored (dark brown/black)? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no res1 Indicates significant oxidation. Implement inert atmosphere and use antioxidants during extraction. ans1_yes->res1 q2 Are there co-eluting peaks with similar UV spectra? ans1_no->q2 res1->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no res2 Optimize HPLC gradient. Try a different column chemistry (e.g., Phenyl-Hexyl). ans2_yes->res2 end Re-evaluate analytical method for impurity identification. ans2_no->end res2->end

Caption: Troubleshooting logic for low purity of this compound.

References

Stability issues of 10-Hydroxyoleuropein in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of 10-Hydroxyoleuropein in different solvents is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound.

Disclaimer: Direct quantitative stability data for this compound is limited. Much of the available information is derived from studies on its close structural analog, oleuropein. The stability of this compound is expected to follow similar trends.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and storage of this compound solutions.

Question 1: My this compound solution appears to have degraded. What are the common causes?

Answer: Degradation of this compound can be attributed to several factors, including the choice of solvent, storage temperature, pH, and exposure to light and air. In aqueous solutions, both oleuropein and hydroxyoleuropein have been observed to degrade over time.[1][2] Key factors influencing degradation include:

  • Temperature: Higher temperatures accelerate the degradation process.[1][3]

  • pH: Oleuropein is generally more stable in acidic conditions (around pH 5) and less stable in neutral or alkaline conditions.[3]

  • Solvent: Aqueous solutions tend to be less stable than alcoholic solutions.

  • Enzymatic Activity: If working with plant extracts, endogenous enzymes like β-glucosidase and polyphenoloxidase can contribute to degradation.

Question 2: What are the recommended solvents for dissolving and storing this compound?

Answer: For short-term use, high-purity organic solvents are recommended. Based on the stability of the parent compound oleuropein, the following can be inferred:

  • Methanol and Ethanol: Oleuropein is relatively stable in methanol and ethanol solutions, especially when stored at low temperatures. An 80% ethanol solution has been noted for its preservative qualities, preventing microbial growth that could lead to enzymatic degradation.

  • DMSO (Dimethyl Sulfoxide): DMSO is a common solvent for in vitro cell-based assays. While specific stability data for this compound in DMSO is scarce, it is crucial to use anhydrous DMSO and store solutions at -20°C or -80°C to minimize degradation and the introduction of water, which can hydrolyze the compound. It is also important to note that DMSO concentrations above 1% can have inhibitory or stimulatory effects on cells in culture.

  • Aqueous Solutions: If aqueous solutions are necessary, they should be prepared fresh for each experiment. The stability of oleuropein in aqueous extracts is significantly lower than in organic solvents.[1] For instance, in aqueous extracts, the half-life of oleuropein at room temperature can be around 13 days.[1]

Question 3: What are the optimal storage conditions for this compound solutions?

Answer: To ensure the longevity of your this compound solutions, adhere to the following storage guidelines:

  • Temperature: For long-term storage, solutions should be kept at -20°C or ideally -80°C.[3] Storage at 4°C is suitable for short-term storage (a few days), while storage at room temperature (25°C) is not recommended due to significant degradation.[3]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Question 4: I am observing unexpected results in my cell culture experiments when using this compound dissolved in DMSO. What could be the issue?

Answer: Unexpected results in cell culture can arise from either the degradation of this compound or the effects of the solvent itself.

  • Compound Degradation: If the stock solution has been stored improperly or for an extended period, the active compound may have degraded, leading to a loss of efficacy or the formation of degradation products with different biological activities. One of the primary degradation products of oleuropein is hydroxytyrosol, which itself is a potent antioxidant.[1][4]

  • Solvent Effects: As mentioned, DMSO can exert its own biological effects on cells, typically at concentrations above 1%. It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the experimental group) in your experimental design to differentiate between the effects of the compound and the solvent.

Question 5: How can I monitor the stability of my this compound solution?

Answer: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[5][6][7] This will allow you to quantify the amount of this compound remaining and detect the appearance of any degradation products over time.

Quantitative Data Summary

Solvent/ConditionTemperatureHalf-life (t½) / ObservationReference
Aqueous ExtractRoom Temperature (~24°C)~13 days[1]
Aqueous Extract40°CNot detected after 29 days[1]
Aqueous Extract80°C~3 days[1]
Olive Leaf Powder (75% RH)Room Temperature (~22.8°C)~30 days[1]
Olive Leaf Powder (75% RH)40°C~13 hours[1]
General Storage-20°COptimal for stability[3]
pH5Optimal for stability[3]

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution

  • Solvent Selection: Choose a high-purity, anhydrous solvent such as methanol, ethanol, or DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Dissolving: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration. Vortex briefly until the powder is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller volumes in amber, screw-cap vials to avoid repeated freeze-thaw cycles.

  • Storage: For short-term storage (up to one week), store the aliquots at -20°C. For longer-term storage, -80°C is recommended.

Protocol 2: Stability Assessment of this compound using HPLC-DAD

  • Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC-DAD method to determine the initial concentration and purity. A typical method would involve a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic or phosphoric acid) and acetonitrile or methanol.[8] Detection is typically performed at 280 nm.[7][8]

  • Storage: Store the solution under the desired conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution and analyze it using the same HPLC-DAD method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the concentration versus time to determine the degradation kinetics.

Visualizations

degradation_pathway Simplified Oleuropein Degradation Pathway Oleuropein Oleuropein / this compound Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., β-glucosidase) Oleuropein->Enzymatic_Hydrolysis Chemical_Hydrolysis Chemical Hydrolysis (Acid/Base, Heat) Oleuropein->Chemical_Hydrolysis Aglycone Aglycone Intermediate Enzymatic_Hydrolysis->Aglycone Chemical_Hydrolysis->Aglycone Hydroxytyrosol Hydroxytyrosol Aglycone->Hydroxytyrosol Elenolic_Acid Elenolic Acid Aglycone->Elenolic_Acid

Caption: Simplified degradation pathway of oleuropein, applicable to this compound.

experimental_workflow Workflow for Stability Assessment start Prepare this compound Solution initial_analysis T=0 Analysis (HPLC-DAD) start->initial_analysis storage Store Under Defined Conditions initial_analysis->storage timepoint_analysis Time-Point Analysis (HPLC-DAD) storage->timepoint_analysis At Intervals timepoint_analysis->storage data_analysis Calculate Degradation Kinetics timepoint_analysis->data_analysis end Determine Stability data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: 10-Hydroxyoleuropein Degradation Kinetics Under Thermal Stress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the thermal degradation kinetics of 10-hydroxyoleuropein and related phenolic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of oleuropein and its derivatives like this compound?

A1: Oleuropein, a structural analog of this compound, is relatively stable at room temperature but its degradation accelerates with increasing temperature.[1] Studies have shown that significant degradation of oleuropein occurs at temperatures above 60°C.[1] For instance, one study found that the degradation rate of oleuropein in aqueous extract was 95.24% at 25°C after 27 days, compared to 38.1% at 4°C.[1] Thermogravimetric analysis (TGA) has shown that oleuropein starts to decompose significantly above 230.7°C.[1]

Q2: What are the primary degradation products of oleuropein under thermal stress?

A2: The primary degradation products of oleuropein resulting from thermal or enzymatic hydrolysis are hydroxytyrosol, elenolic acid, and glucose.[2][3] The breaking of the ester and glycosidic bonds in the oleuropein structure leads to the formation of these compounds.[1] In some degradation pathways, an intermediate metabolite, oleuropein aglycone, may also be detected.[4]

Q3: What kinetic model best describes the thermal degradation of oleuropein?

A3: The thermal degradation of oleuropein in aqueous extracts generally follows first-order kinetics.[5][6] This means the rate of degradation is directly proportional to the concentration of oleuropein.

Q4: How does pH influence the thermal stability of oleuropein?

A4: The pH of the medium can significantly impact the stability of oleuropein. An optimal pH for the stability of olive leaf extracts containing oleuropein has been reported to be around pH 5.[7] During thermal degradation in aqueous extracts, the pH may decrease due to the formation of acidic degradation products like elenolic acid.[5]

Q5: What analytical methods are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a commonly used and effective method for the quantification of oleuropein and its degradation products like hydroxytyrosol.[4][8][9] For more sensitive and specific analysis, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) can be employed.[10]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation kinetics data.

  • Possible Cause 1: Inconsistent Temperature Control.

    • Solution: Ensure precise and stable temperature control throughout the experiment. Use a calibrated water bath, oven, or thermal cycler. Small fluctuations in temperature can significantly affect degradation rates.

  • Possible Cause 2: Variable pH of the Sample Matrix.

    • Solution: Buffer your sample solutions to maintain a constant pH throughout the experiment. The degradation of oleuropein is pH-dependent.[7]

  • Possible Cause 3: Presence of Oxidizing Agents or Metal Ions.

    • Solution: Use high-purity water and reagents to minimize contaminants that can catalyze degradation. Iron salts, for example, are known to catalyze the oxidation of hydroxytyrosol.[11] Consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Possible Cause 4: Photodegradation.

    • Solution: Protect your samples from light, especially UV radiation, by using amber vials or covering your experimental setup with aluminum foil. Some phenolic compounds are light-sensitive.

Issue 2: Difficulty in identifying and quantifying degradation products.

  • Possible Cause 1: Lack of Authentic Standards.

    • Solution: If commercial standards for expected degradation products are unavailable, consider semi-synthesis or isolation from natural sources followed by structural characterization (e.g., NMR, MS). For initial identification, LC-MS/MS can provide valuable structural information based on fragmentation patterns.

  • Possible Cause 2: Co-elution of Peaks in HPLC.

    • Solution: Optimize your HPLC method. This may involve adjusting the mobile phase composition (e.g., gradient, pH), changing the column (e.g., different stationary phase chemistry, particle size), or modifying the flow rate and temperature.

  • Possible Cause 3: Low Concentration of Degradation Products.

    • Solution: Use a more sensitive detector, such as a mass spectrometer. Alternatively, you can concentrate your sample before analysis using techniques like solid-phase extraction (SPE).

Issue 3: Unexpectedly rapid or slow degradation rates.

  • Possible Cause 1: Enzymatic Activity.

    • Solution: If using plant extracts, endogenous enzymes like β-glucosidase can contribute to degradation.[1][11] To distinguish between thermal and enzymatic degradation, you can heat-inactivate the enzymes (e.g., by boiling for a short period) before starting the thermal stress experiment or use a purified compound.

  • Possible Cause 2: Matrix Effects.

    • Solution: The sample matrix can influence thermal stability. For instance, entrapment in a surfactant-rich phase has been shown to increase the thermal stability of oleuropein.[12] Be aware of potential interactions between your compound of interest and other components in the sample.

Data Presentation

Table 1: Summary of Oleuropein Thermal Degradation Kinetic Parameters

Temperature (°C)Rate Constant (k)Half-life (t½)Activation Energy (Ea) (kJ/mol)Sample MatrixReference
Room Temperature (approx. 24°C)-13 days12.60 (from RT to 80°C)Aqueous Extract[5]
40---Olive Leaf Powder (75% RH)[5]
60---Aqueous Extract[5]
700.0005 min⁻¹-76.5Olive Leaf Extract[12]
800.0038 min⁻¹-76.5Olive Leaf Extract[12]
1000.0041 min⁻¹-76.5Olive Leaf Extract[12]
700.0014 min⁻¹-23.8Surfactant-rich phase (Vs)[12]
800.0018 min⁻¹-23.8Surfactant-rich phase (Vs)[12]
1000.0021 min⁻¹-23.8Surfactant-rich phase (Vs)[12]

Experimental Protocols

Protocol 1: Determination of Thermal Degradation Kinetics of Oleuropein in Aqueous Solution

  • Sample Preparation:

    • Prepare a stock solution of this compound (or oleuropein) of known concentration in a suitable buffer (e.g., phosphate buffer, pH 5).

    • Ensure the solvent is degassed to remove dissolved oxygen.

    • Dispense aliquots of the solution into amber glass vials and seal them to prevent evaporation and photodegradation.

  • Thermal Stress Application:

    • Place the vials in pre-heated, temperature-controlled environments (e.g., water baths or ovens) set to the desired temperatures (e.g., 60°C, 70°C, 80°C, 90°C).

    • At predetermined time intervals, remove one vial from each temperature setting.

    • Immediately cool the vial in an ice bath to quench the degradation reaction.

  • Sample Analysis:

    • Analyze the samples using a validated HPLC-DAD method.

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 280 nm.

    • Quantify the remaining concentration of the parent compound and the formation of major degradation products by comparing peak areas to a calibration curve of authentic standards.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time for each temperature.

    • If the plot is linear, the degradation follows first-order kinetics. The negative of the slope of this line gives the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T (in Kelvin). The slope of this plot is -Ea/R, where R is the gas constant (8.314 J/mol·K).

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Thermal Stress cluster_analysis 3. Analysis cluster_data 4. Data Processing prep1 Prepare Stock Solution (Buffered, Degassed) prep2 Aliquot into Amber Vials prep1->prep2 stress1 Incubate at Constant Temperature prep2->stress1 stress2 Sample at Time Intervals stress1->stress2 stress3 Quench Reaction (Ice Bath) stress2->stress3 analysis1 HPLC-DAD Analysis stress3->analysis1 analysis2 Quantify Compounds analysis1->analysis2 data1 Plot ln(C) vs. time analysis2->data1 data2 Calculate k and t½ data1->data2 data3 Plot ln(k) vs. 1/T data1->data3 data4 Calculate Ea data3->data4

Caption: Experimental workflow for determining thermal degradation kinetics.

degradation_pathway Oleuropein Oleuropein Aglycone Aglycone Oleuropein->Aglycone Hydrolysis (β-glucosidase or Heat) Glucose Glucose Oleuropein->Glucose Hydrolysis Hydroxytyrosol Hydroxytyrosol Aglycone->Hydroxytyrosol Esterase or Heat/Acid ElenolicAcid Elenolic Acid Aglycone->ElenolicAcid Esterase or Heat/Acid

Caption: Simplified degradation pathway of oleuropein under thermal or enzymatic stress.

References

Technical Support Center: Chromatography Troubleshooting for 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak resolution during the chromatographic analysis of 10-Hydroxyoleuropein.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

Poor peak resolution in the chromatography of this compound, a phenolic compound, can stem from several factors. The most common issues include:

  • Inappropriate Mobile Phase Composition: Incorrect solvent strength, pH, or buffer concentration can lead to peak co-elution or broad peaks. The pH is particularly critical for ionizable compounds like phenols.[1]

  • Column Degradation: Loss of stationary phase, contamination, or voids in the column packing can significantly reduce column efficiency and peak resolution.[1][2]

  • Suboptimal Flow Rate: A flow rate that is too high can decrease separation efficiency, while a rate that is too low can lead to band broadening due to diffusion.[3][4]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing and fronting.[3][5][6]

  • Inadequate Temperature Control: Fluctuations in column temperature can cause shifts in retention time and affect peak shape.[2][3]

Q2: My this compound peak is showing significant tailing. What should I do?

Peak tailing for polar, phenolic compounds like this compound is often due to secondary interactions with the stationary phase.[7][8][9] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can suppress the ionization of residual silanol groups on the silica-based stationary phase, which are a primary cause of tailing for basic and polar compounds.[7][10]

  • Use a Highly Deactivated Column: Employing an end-capped column can minimize the number of free silanol groups available for secondary interactions.[8]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polar-embedded phase, might be more suitable.[10][11]

  • Check for Column Contamination: Strongly retained impurities from previous injections can cause peak tailing. Flush the column with a strong solvent to remove contaminants.[1]

Q3: I am observing broad peaks for this compound. How can I improve the peak shape?

Broad peaks can be a result of several issues, from the column itself to the overall HPLC system.[12] Consider the following:

  • Optimize the Flow Rate: A lower flow rate generally allows for better separation and sharper peaks, but be mindful of increasing run times.[3][4]

  • Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening outside of the column.[11][13]

  • Ensure Sample Solvent Compatibility: Dissolve your this compound standard and samples in a solvent that is weaker than or matches the initial mobile phase composition to ensure proper peak focusing at the head of the column.[5][14]

  • Increase Column Temperature: For some analytes, increasing the column temperature can improve mass transfer and lead to sharper peaks.[13][15] However, the stability of this compound at elevated temperatures should be considered.[16]

Q4: My retention times for this compound are inconsistent. What could be the cause?

Inconsistent retention times can compromise the reliability of your analysis.[2] The likely culprits are:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in solvent ratios or pH, can lead to retention time shifts.[2][17] Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[2]

  • Column Equilibration: Insufficient column equilibration time between runs, especially with gradient elution, can cause retention time drift.[2][5]

  • Pump Malfunction: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate and, consequently, variable retention times.[12][17]

  • Temperature Fluctuations: Unstable column temperature will affect the viscosity of the mobile phase and the analyte's interaction with the stationary phase, leading to retention time shifts.[2]

Troubleshooting Workflow for Poor Peak Resolution

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution of this compound.

G start Poor Peak Resolution (Broad Peaks, Tailing, Co-elution) check_mobile_phase 1. Check Mobile Phase - Correct Composition? - pH Optimized? - Freshly Prepared & Degassed? start->check_mobile_phase check_column 2. Evaluate Column - Correct Stationary Phase? - Column Age/History? - Contamination? start->check_column check_instrument 3. Inspect Instrument - Leaks? - Correct Flow Rate? - Stable Temperature? start->check_instrument check_sample 4. Review Sample Prep - Sample Overload? - Solvent Mismatch? start->check_sample optimize_mp Action: Optimize Mobile Phase - Adjust pH (typically lower for silanol suppression) - Modify Solvent Ratio - Add Modifier (e.g., TFA) check_mobile_phase->optimize_mp Issue Found clean_column Action: Clean/Replace Column - Flush with Strong Solvent - Replace with New/Different Column check_column->clean_column Issue Found maintain_instrument Action: Instrument Maintenance - Fix Leaks - Calibrate Pump - Set Stable Temperature check_instrument->maintain_instrument Issue Found adjust_sample Action: Modify Sample - Reduce Injection Volume/Concentration - Dissolve in Mobile Phase check_sample->adjust_sample Issue Found good_resolution Good Peak Resolution optimize_mp->good_resolution clean_column->good_resolution maintain_instrument->good_resolution adjust_sample->good_resolution

Caption: Troubleshooting workflow for poor peak resolution.

Quantitative Data Summary

The following table summarizes typical starting parameters for the HPLC analysis of oleuropein and related phenolic compounds, which can be adapted for this compound.

ParameterRecommended Value/RangeRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.[18]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidified mobile phase improves peak shape for phenolic compounds by suppressing silanol interactions.[7][10]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution 5-95% B over 20-40 minutesA gradient is often necessary to resolve complex mixtures of natural products.
Flow Rate 0.8 - 1.2 mL/minA typical flow rate for a 4.6 mm ID column to balance resolution and run time.[18]
Column Temperature 25 - 40 °CStable temperature control is crucial for reproducible retention times.[18]
Injection Volume 5 - 20 µLKeep the injection volume small to avoid column overload.[3]
Detection Wavelength ~240 nm or ~280 nmBased on the UV absorbance maxima for oleuropein and related compounds.

Detailed Experimental Protocol

Protocol: HPLC-DAD Method for the Analysis of this compound

This protocol provides a starting point for the method development and analysis of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (0.1% v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solution:

    • Accurately weigh 1.0 mg of this compound reference standard.

    • Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 30 °C.[18]

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD), monitoring at 240 nm and 280 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 60% B

      • 25-30 min: Linear gradient from 60% to 90% B

      • 30-35 min: Hold at 90% B

      • 35-36 min: Linear gradient from 90% to 10% B

      • 36-45 min: Re-equilibration at 10% B

  • System Suitability:

    • Before running samples, inject a working standard solution five times.

    • The relative standard deviation (RSD) for the retention time and peak area should be less than 2%.

    • The USP tailing factor for the this compound peak should be between 0.9 and 1.5.[10]

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Identify the this compound peak by comparing the retention time with that of the reference standard.

    • Quantify the analyte using a calibration curve generated from the working standard solutions.

References

How to prevent enzymatic degradation during 10-Hydroxyoleuropein extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 10-Hydroxyoleuropein Extraction

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance to prevent enzymatic degradation during this compound extraction from olive leaves.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of oleuropein and its derivatives like this compound?

A1: The main enzymes involved are β-glucosidase and polyphenol oxidase (PPO).[1][2][3] β-glucosidase hydrolyzes the glucose molecule from oleuropein, creating an unstable aglycone.[1][4] Subsequently, PPO and peroxidase (PRX) can oxidize the phenolic structures, leading to browning and loss of the target compound.[1][5][6]

Q2: What are the visible signs of enzymatic degradation in my olive leaf extract?

A2: A common sign of enzymatic degradation, particularly from PPO activity, is the browning of the plant material and the resulting extract.[3] This color change indicates the oxidation of phenolic compounds. Low yields of this compound in your final analysis are also a key indicator that enzymatic degradation may have occurred during processing.

Q3: What are the principal strategies to prevent enzymatic degradation?

A3: The core strategies revolve around inactivating endogenous enzymes as quickly as possible after harvesting. Key methods include:

  • Thermal Inactivation: Techniques like blanching (using hot water, steam, or microwaves) effectively denature enzymes.[7][8][9]

  • Solvent Selection: Using solvents like ethanol or methanol from the initial grinding step can help denature enzymes and inhibit their activity.[10][11]

  • Drying: Proper and rapid drying of leaves reduces water content, which is essential for enzyme activity.[12] Freeze-drying and air-drying are common methods, although high temperatures should be avoided as they can also degrade the target compounds.[12][13]

  • pH Control: Adjusting the pH of the extraction buffer can move it out of the optimal range for enzymatic activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound High Enzymatic Activity: Enzymes in fresh leaves may have degraded the target compound before and during extraction.Implement an Enzyme Inactivation Step: Immediately after harvesting, blanch the fresh leaves. Microwave blanching is a rapid and effective option.[7][14] Alternatively, freeze-drying the leaves immediately can also preserve the compound.[12]
Extract is Dark Brown Polyphenol Oxidase (PPO) Activity: PPO causes enzymatic browning by oxidizing phenols. This is common in fresh or improperly stored leaves.[1][3]Use Antioxidants/Inhibitors: Add ascorbic acid or sulfites to the extraction solvent to inhibit PPO activity.[9] Ensure leaves are processed quickly after harvesting or are properly dried and stored in the dark.
Inconsistent Yields Between Batches Variability in Pre-Extraction Processing: Differences in the time between harvest and extraction, storage conditions, or drying methods can lead to varying levels of enzymatic degradation.Standardize the Pre-Extraction Protocol: Establish a strict, consistent protocol for all batches. This includes standardizing the post-harvest handling time, the drying or blanching method (time, temperature), and storage conditions.
Formation of Unwanted Byproducts Hydrolysis by β-glucosidase: This enzyme cleaves oleuropein into its aglycone, which is unstable and can rearrange into other compounds.[4]Optimize Solvent System and Temperature: Using a hydroalcoholic solvent (e.g., 70-80% ethanol) can help denature β-glucosidase.[15][16] Performing the extraction at slightly elevated temperatures (e.g., 50-60°C) can also aid in inactivation, but excessively high temperatures may degrade the target molecule.[17][18]

Visualized Pathways and Workflows

G Oleuropein Oleuropein Aglycone Aglycone Oleuropein->Aglycone + H₂O Hydroxytyrosol Hydroxytyrosol Aglycone->Hydroxytyrosol Hydrolysis Oxidized_Products Oxidized Products (Brown Pigments) Hydroxytyrosol->Oxidized_Products Enzyme1 β-glucosidase Enzyme1->Oleuropein Enzyme2 Polyphenol Oxidase (PPO) Enzyme2->Hydroxytyrosol

Caption: Enzymatic degradation pathway of oleuropein.

G cluster_0 Pre-Extraction Processing cluster_1 Extraction & Analysis Harvest 1. Harvest Fresh Olive Leaves Wash 2. Wash & Rinse Harvest->Wash Blanch 3. Enzyme Inactivation (Microwave Blanching) Wash->Blanch Dry 4. Drying (e.g., Freeze Dryer) Blanch->Dry Grind 5. Grinding (Fine Powder) Dry->Grind Extract 6. Extraction (e.g., UAE with 70% Ethanol) Grind->Extract Filter 7. Filtration & Solvent Evaporation Extract->Filter Analyze 8. Analysis (HPLC) Filter->Analyze

Caption: Recommended workflow for this compound extraction.

Experimental Protocols

Protocol 1: Microwave-Assisted Blanching (MAB) and Ultrasound-Assisted Extraction (UAE)

This protocol focuses on rapid thermal inactivation of enzymes before extraction to maximize yield.

1. Materials and Reagents:

  • Fresh olive leaves

  • Deionized water

  • Ethanol (99.9%)

  • Domestic microwave oven (e.g., 900 W)[14]

  • Ultrasonic bath/probe

  • Freeze dryer or vacuum oven

  • Grinder/mill

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

2. Methodology:

  • Harvesting and Preparation: Harvest fresh, healthy olive leaves and wash them thoroughly with deionized water to remove surface impurities.

  • Microwave Blanching: Place a thin, uniform layer of the fresh leaves (approx. 50 g) in the center of the microwave oven. Apply high power (e.g., 900 W) for a short duration (45-60 seconds).[14] This step is critical for inactivating peroxidase and polyphenol oxidase.[19]

  • Drying: Immediately after blanching, cool the leaves and dry them to a constant weight. Freeze-drying is preferred to best preserve the chemical structure, but a vacuum oven at 40°C is also suitable.

  • Grinding: Mill the dried leaves into a fine, homogenous powder (e.g., <0.5 mm particle size).

  • Ultrasound-Assisted Extraction:

    • Prepare a 70:30 ethanol:water (v/v) solvent mixture.[15][20]

    • Combine the powdered leaves with the solvent in a 1:5 (w/v) ratio in a flask.[15][20]

    • Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature (25°C).[20][21]

  • Recovery: Filter the mixture to separate the extract from the solid residue. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Storage: Store the final extract at -20°C in the dark.

Comparative Data

Table 1: Effect of Pre-Extraction Treatment on Oleuropein Yield

This table summarizes how different leaf treatments prior to extraction impact the final concentration of oleuropein. Thermal inactivation methods like blanching are highly effective at preventing degradation.

Pre-Extraction TreatmentKey PrincipleTypical Oleuropein YieldReference
Fresh Leaves (Control) No enzyme inactivation.Low to Moderate[12]
Air Drying (Room Temp) Slow water removal, some enzymatic activity may persist.Moderate to High[13]
Oven Drying (>60°C) Rapid water removal, but potential for thermal degradation.Variable, often lower than other methods.[13]
Freeze-Drying Sublimation of water at low temp, minimizes degradation.High[1][12]
Microwave Blanching Rapid thermal denaturation of enzymes.High to Very High[7][8]
Table 2: Influence of Solvent System on Extraction Efficiency

The choice of solvent is critical not only for solubilizing the target compound but also for inhibiting enzymatic activity.

Solvent SystemPolarityEffect on Enzyme Activity & YieldReference
100% Water HighCan promote enzymatic activity, leading to lower yields of intact oleuropein.[17]
80% Methanol HighHighly effective for extraction; methanol denatures proteins, inhibiting enzymes.[13][22]
70-80% Ethanol Medium-HighConsidered a "green" and effective solvent. Denatures enzymes and efficiently extracts oleuropein.[16][23][15][20]
100% Ethanol MediumEffective at inhibiting enzymes, with good extraction yields reported.[16][16]
Acetone MediumCan be used, but generally less effective than alcoholic solvents for oleuropein.[23]

References

Technical Support Center: Enhancing the Solubility of 10-Hydroxyoleuropein for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 10-Hydroxyoleuropein (10-OH-Ole) in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell culture experiments?

A1: this compound is a secoiridoid, a type of natural phenolic compound.[1][2][3] Like many polyphenolic compounds, it has limited aqueous solubility, which can pose a challenge for in vitro studies that require it to be dissolved in cell culture media.[4] Poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the primary solvents for dissolving this compound for cell culture use?

A2: The most common primary solvent for dissolving this compound and related poorly soluble compounds for cell culture is dimethyl sulfoxide (DMSO). Ethanol can also be used. These organic solvents can dissolve the compound at a high concentration to create a stock solution, which is then diluted to the final working concentration in the cell culture medium.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. However, the sensitivity to DMSO can vary between cell types, so it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: Direct dissolution in aqueous solutions like water or PBS is challenging due to the compound's low water solubility, which is predicted to be approximately 0.85 g/L.[4] While it is possible to prepare low-concentration solutions in aqueous buffers, creating concentrated stock solutions for serial dilutions in cell culture experiments typically requires an organic solvent.

Q5: What are cyclodextrins and can they be used to improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes. This property makes them effective solubilizing agents for poorly soluble compounds in aqueous solutions. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose in cell culture applications.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in cell culture medium.

Possible Causes:

  • "Salting out": The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate.

  • Exceeding solubility limit: The final concentration of this compound in the medium may exceed its aqueous solubility limit.

  • Temperature changes: A decrease in temperature upon moving the compound from a storage condition to the experimental setup can reduce its solubility.

  • Interaction with media components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

Solutions:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warming the Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Increase Final DMSO Concentration (with caution): If initial attempts fail, you can try slightly increasing the final DMSO concentration, but be sure to stay within the non-toxic range for your cells (generally ≤ 0.5%) and include a corresponding vehicle control.

  • Use of Cyclodextrins: Encapsulate this compound with a cyclodextrin to enhance its aqueous solubility before adding it to the cell culture medium.

Issue 2: Inconsistent or unexpected experimental results.

Possible Causes:

  • Inaccurate concentration due to precipitation: If the compound has precipitated, the actual concentration in solution will be lower than intended.

  • Degradation of this compound: The compound may not be stable in the cell culture medium over the duration of the experiment.[5]

  • Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) may be affecting cell viability or function.

Solutions:

  • Visual Inspection: Before each experiment, visually inspect the prepared medium under a microscope to ensure no precipitate is present.

  • Stability Assessment: If possible, perform a stability study of this compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC.

  • Thorough Vehicle Controls: Always include a vehicle control (medium with the same final concentration of the solvent used to dissolve the compound) to differentiate between the effects of the compound and the solvent.

  • Minimize Incubation Time: Prepare fresh dilutions of this compound immediately before use and minimize the time the compound is in the culture medium if stability is a concern.

Quantitative Data Summary

Table 1: Solubility of this compound and a Related Compound.

CompoundSolventApproximate Solubility
This compound Water0.85 g/L (Predicted)[4]
OleuropeinEthanol~30 mg/mL
OleuropeinDMSO~50 mg/mL
OleuropeinPBS (pH 7.2)~0.25 mg/mL

Table 2: Recommended Maximum Solvent Concentrations in Cell Culture.

SolventMaximum Recommended Final ConcentrationNotes
DMSO 0.1% - 0.5%Cell line dependent. Always perform a vehicle control.
Ethanol 0.1% - 0.5%Can be more volatile than DMSO. Vehicle control is essential.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO.
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath sonicator.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium.
  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Mixing: Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in sterile water or PBS.

  • Complex Formation:

    • Method A (Co-evaporation): Dissolve both this compound and HP-β-CD in a suitable solvent (e.g., a mixture of ethanol and water). Then, evaporate the solvent under vacuum to obtain a solid complex. Reconstitute this complex in cell culture medium.

    • Method B (Kneading): Create a paste of this compound and HP-β-CD with a small amount of water-ethanol mixture. Knead this paste for a specified time, then dry and reconstitute in the medium.

    • Method C (Direct Complexation in Solution): Add the this compound DMSO stock solution to the pre-warmed HP-β-CD solution and stir for several hours at room temperature to allow for complex formation.

  • Sterilization and Dilution: Filter the resulting solution through a 0.22 µm filter and then dilute it to the final working concentration in the cell culture medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting: Precipitation weigh Weigh 10-OH-Ole dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize store Aliquot & Store at -80°C sterilize->store thaw Thaw Stock store->thaw prewarm Pre-warm Medium (37°C) thaw->prewarm dilute Serially Dilute in Medium prewarm->dilute add_to_cells Add to Cells dilute->add_to_cells precipitate Precipitation Observed dilute->precipitate stepwise Use Stepwise Dilution precipitate->stepwise Try First cyclodextrin Use Cyclodextrin precipitate->cyclodextrin Alternative

Caption: Experimental workflow for preparing this compound solutions for cell culture.

PI3K_Akt_pathway 10-OH-Ole 10-OH-Ole PI3K PI3K 10-OH-Ole->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory role of this compound.

AMPK_mTOR_pathway 10-OH-Ole 10-OH-Ole AMPK AMPK 10-OH-Ole->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Promotes

Caption: Simplified AMPK/mTOR signaling pathway and the activating role of this compound on AMPK.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 10-Hydroxyoleuropein, with a focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). Both phenomena can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantitative results.

Q2: What are the primary sources of matrix effects in the analysis of this compound from biological or botanical samples?

A2: The primary sources of matrix effects in the analysis of this compound are co-eluting endogenous compounds from the sample matrix. In botanical extracts, such as those from olive leaves, pigments, sugars, and other polyphenols can be major contributors. In biological matrices like plasma or urine, phospholipids, salts, and proteins are common interfering substances. The complexity of the matrix directly correlates with the potential for significant matrix effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common and effective method to assess matrix effects is the post-extraction spike experiment. In this procedure, a known amount of this compound standard is added to a blank matrix extract (a sample that does not contain the analyte). The response of this spiked sample is then compared to the response of the same amount of standard in a neat (clean) solvent. A significant difference in the signal intensity indicates the presence of matrix effects. A lower response in the matrix extract suggests ion suppression, while a higher response indicates ion enhancement.

Q4: What are the most effective strategies to minimize matrix effects for this compound?

A4: A multi-pronged approach is generally the most effective:

  • Sample Preparation: Implementing a robust sample cleanup procedure is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of an Internal Standard: The use of a suitable internal standard (IS) is highly recommended. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used, but with careful validation.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

A5: As of late 2025, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found in major supplier catalogs. However, custom synthesis of SIL-IS is a viable option offered by several specialized companies. For the closely related compound, oleuropein, deuterated surrogates have been successfully used in research, indicating that a similar approach for this compound is feasible and recommended for robust quantification[1].

Troubleshooting Guides

Problem: Poor Signal Intensity and Reproducibility for this compound
Potential Cause Recommended Solution
Significant Ion Suppression 1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interfering matrix components. 2. Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds. 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region of ion suppression.
Inadequate Chromatographic Separation 1. Change Mobile Phase: Experiment with different mobile phase compositions (e.g., methanol vs. acetonitrile, different additives) to improve selectivity. 2. Select a Different Column: Test a column with a different stationary phase (e.g., PFP, C8) to alter elution patterns. 3. Adjust Gradient: Modify the gradient slope and duration to enhance the resolution between this compound and interfering peaks.
No or Inappropriate Internal Standard 1. Incorporate a Stable Isotope-Labeled IS: If available or through custom synthesis, use a SIL-IS for this compound for the most accurate correction. 2. Use a Structural Analog IS: If a SIL-IS is not feasible, select a structural analog that has similar chromatographic behavior and ionization efficiency. Thoroughly validate its performance.
Instrument Contamination 1. Clean the Ion Source: Regularly clean the ion source components as per the manufacturer's instructions to remove accumulated matrix components. 2. Use a Diverter Valve: Program a diverter valve to send the early and late eluting, unretained matrix components to waste instead of the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation methods for polyphenols, using oleuropein as a proxy for this compound. Note: These are representative values and will vary depending on the specific matrix and experimental conditions. It is essential to validate these parameters for your specific application.

Sample Preparation Method Typical Recovery (%) Matrix Effect (%) Notes
Protein Precipitation (PPT) 85 - 10540 - 70 (Significant Suppression)Quick and easy, but often results in the least clean extracts and significant matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110 (Mild Suppression/Enhancement)Can provide cleaner extracts than PPT, but analyte recovery may be lower, especially for more polar compounds.
Solid-Phase Extraction (SPE) - C18 80 - 10090 - 110 (Minimal Effect)Generally provides good recovery and cleaner extracts than PPT and LLE.
Solid-Phase Extraction (SPE) - Mixed-Mode 90 - 10595 - 105 (Very Minimal Effect)Often yields the cleanest extracts by utilizing both reversed-phase and ion-exchange mechanisms, leading to the most significant reduction in matrix effects.

Matrix Effect (%) is calculated as: (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Olive Leaf Extract
  • Extraction:

    • Homogenize 1 g of dried olive leaf powder with 20 mL of 80% methanol in water.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.

    • Evaporate the solvent under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 5 mL of 10% methanol in water.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the reconstituted extract onto the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the this compound with 5 mL of 90% methanol in water.

    • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: (Precursor ion > Product ion) - To be determined by direct infusion of a this compound standard. A likely precursor ion would be [M-H]⁻.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: To be optimized for the specific instrument.

Visualizations

Workflow_for_Minimizing_Matrix_Effects Workflow for Identifying and Minimizing Matrix Effects cluster_0 Method Development cluster_1 Troubleshooting A Develop Initial LC-MS/MS Method B Assess Matrix Effects (Post-Extraction Spike) A->B C Matrix Effects Acceptable? (<15% Variation) B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D No G Validate Final Method C->G Yes D->B Re-assess E Optimize Chromatographic Separation D->E E->B Re-assess F Incorporate Stable Isotope-Labeled Internal Standard E->F F->B Re-assess

Caption: A logical workflow for the systematic identification and mitigation of matrix effects.

Troubleshooting_Guide_Logic Troubleshooting Guide for Poor Signal/Reproducibility Start Problem: Poor Signal or High Variability A Is an Internal Standard Used? Start->A B No A->B C Yes A->C D Implement a Suitable IS (SIL-IS Preferred) B->D E Is the IS a Stable Isotope-Labeled Standard? C->E I Evaluate Sample Preparation D->I F No E->F G Yes E->G H Consider SIL-IS for Better Correction F->H G->I H->I J Is Sample Cleanup Extensive (e.g., SPE)? I->J K No (e.g., PPT, Dilute-and-Shoot) J->K L Yes J->L M Implement a More Effective Cleanup (SPE/LLE) K->M N Optimize Chromatography L->N M->N O Re-evaluate Method N->O

Caption: A decision tree for troubleshooting common issues related to matrix effects.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of 10-Hydroxyoleuropein and Oleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuropein, a prominent secoiridoid polyphenol found in olive leaves and fruit, is well-regarded for its diverse pharmacological activities, chief among them being its potent antioxidant effects. Its chemical structure, featuring a hydroxytyrosol moiety, is central to its radical-scavenging capabilities. A lesser-known derivative, 10-Hydroxyoleuropein, possesses an additional hydroxyl group on the elenolic acid part of the molecule. This structural modification is hypothesized to enhance its antioxidant potential. This guide provides a comparative overview of the antioxidant capacities of this compound and Oleuropein, supported by available experimental data, detailed methodologies, and an exploration of their underlying antioxidant signaling pathways.

Quantitative Antioxidant Capacity

Direct comparative studies quantifying the antioxidant capacity of this compound against Oleuropein are limited in publicly available literature. However, by collating data from various in vitro antioxidant assays for Oleuropein, we can establish a baseline for its efficacy. The antioxidant potential of this compound is inferred from its structural characteristics and data from related hydroxylated derivatives.

Table 1: In Vitro Antioxidant Capacity of Oleuropein

AssayMethod PrincipleOleuropein Activity (IC50/Value)Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.13.8 ± 0.8 µg/mL[1][1]
22.46 to 198 µg/ml (for olive leaf extracts with high oleuropein content)[2][2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.16.1 ± 1.2 µg/mL[1][1]
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.281.8 ± 22.8 mg Trolox Equivalents (TE)/g (for an olive leaf extract with 25.5 mg/g oleuropein)[1][1]

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the radicals. Lower IC50 values indicate higher antioxidant activity. The variability in reported values can be attributed to differences in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and comparison of results.

DPPH Radical Scavenging Assay

This method assesses the ability of an antioxidant to scavenge the stable DPPH free radical.

Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH stock solution (e.g., 0.1 mM in methanol) C Mix a fixed volume of DPPH solution with each concentration of the test compounds and control A->C B Prepare various concentrations of test compounds (Oleuropein, this compound) and a positive control (e.g., Ascorbic Acid) B->C D Incubate the mixture in the dark at room temperature (e.g., for 30 minutes) C->D E Measure the absorbance of the solutions at 517 nm using a spectrophotometer D->E F Calculate the percentage of radical scavenging activity E->F G Determine the IC50 value F->G ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) B Incubate the mixture in the dark at room temperature for 12-16 hours A->B C Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm B->C E Mix a fixed volume of the diluted ABTS•+ solution with each concentration of the test compounds and control C->E D Prepare various concentrations of test compounds and a positive control D->E F Incubate the mixture at room temperature for a specific time (e.g., 6 minutes) E->F G Measure the absorbance of the solutions at 734 nm F->G H Calculate the percentage of ABTS•+ scavenging activity G->H I Determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) H->I FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio B Warm the FRAP reagent to 37°C A->B D Mix a fixed volume of the FRAP reagent with each concentration of the test compounds and standard B->D C Prepare various concentrations of test compounds and a ferrous sulfate (FeSO4) or Trolox standard solution C->D E Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes) D->E F Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm E->F G Construct a standard curve using the ferrous sulfate or Trolox standard F->G H Determine the FRAP value of the samples from the standard curve G->H Antioxidant_Signaling_Pathway cluster_oleuropein Oleuropein / this compound cluster_cellular_response Cellular Response Oleuropein Oleuropein or This compound Keap1 Keap1 Oleuropein->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes induces transcription of CellularProtection Cellular Protection against Oxidative Stress AntioxidantEnzymes->CellularProtection leads to

References

Validating Analytical Methods for 10-Hydroxyoleuropein in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 10-Hydroxyoleuropein, a key secoiridoid found in olive products, presents a significant analytical challenge in complex matrices such as olive oil, olive leaves, and biological fluids. This guide provides a comparative overview of established analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS). Due to the limited availability of a commercial standard for this compound, this guide leverages validation data from the closely related and well-studied compounds, oleuropein and oleuropein aglycone, to provide a practical framework for method validation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of HPLC-DAD and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) for the analysis of oleuropein and its derivatives. This data serves as a reliable proxy for establishing a validation strategy for this compound.

Table 1: HPLC-DAD Method Performance for Oleuropein

ParameterMatrixLinearity (R²)LOD (mg/L)LOQ (mg/L)Recovery (%)Reference
LinearityOlive Leaf Extract0.99617.4821.54118.6[1]
Precision (%RSD)Olive Leaf Extract< 10%---[1]

Table 2: UHPLC-MS/MS Method Performance for Oleuropein and Related Secoiridoids

ParameterMatrixAnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
LinearityOlive FruitOleuropein>0.990.5 - 50.5 - 1148 - 94[2]
LinearityOlive FruitOleuropein Aglycone>0.990.5 - 50.5 - 1148 - 94[2]
RecoveryOlive FruitOleuropein & Aglycone---Concentration Dependent[2]
Precision (%RSD)Olive OilOleuropein Aglycone<8% (intra-day)---[1]
Precision (%RSD)Olive OilOleuropein Aglycone<7% (inter-day)---[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate quantification. Below are representative methodologies for sample preparation and chromatographic analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Olive Leaf Extracts

This protocol is adapted for the selective extraction of secoiridoids from olive leaves.

  • Extraction:

    • Suspend 20 g of triturated olive leaves in 300 mL of water.

    • Subject the suspension to microwave irradiation for 1 minute at 200 W.

    • Filter the extract under a vacuum.

  • Solid-Phase Adsorption/Desorption:

    • Add 100 mg of a suitable sorbent material to 5 mL of the aqueous extract.

    • Stir the mixture at room temperature for 24 hours.

    • Centrifuge the mixture at 5000g for 5 minutes and discard the supernatant.

    • Desorb the retained this compound by washing the solid phase with methanol.

    • Collect the methanolic eluate for HPLC or LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Olive Oil

This protocol is suitable for the extraction of secoiridoids from olive oil.[1]

  • Initial Extraction:

    • Dissolve 0.5 g of extra virgin olive oil (EVOO) in 1 mL of hexane in a centrifuge tube.

    • Add 2 mL of a methanol:water (4:1 v/v) solution and stir for 30 seconds.

    • Centrifuge the emulsion at 3000 rpm and 4°C for 3 minutes.

  • Washing and Reconstitution:

    • Separate the hexane phase and wash the methanolic-aqueous extract with hexane.

    • Evaporate the combined methanolic-aqueous extracts under a nitrogen stream.

    • Reconstitute the residue in 800 µL of methanol:water (80:20 v/v).

    • Filter the solution through a 0.2 µm PTFE syringe filter before analysis.[1]

Chromatographic Conditions: UHPLC-ESI-MS/MS

These conditions are indicative for the analysis of secoiridoids in olive-derived products.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 50°C.

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-4.75 min: Linear gradient to 46.4% A

    • 4.75-4.9 min: Linear gradient to 0% A

    • 4.9-5.9 min: Hold at 0% A

    • 5.9-6 min: Return to 100% A

    • 6-6.5 min: Re-equilibration at 100% A

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

Clear visualization of the experimental workflow is essential for understanding the analytical process.

Sample_Preparation_and_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation start Complex Matrix (e.g., Olive Oil, Leaves) extraction Extraction (LLE or SPE) start->extraction cleanup Clean-up & Concentration extraction->cleanup final_sample Final Sample in Injection Solvent cleanup->final_sample autosampler Autosampler final_sample->autosampler hplc UHPLC System (Separation) autosampler->hplc ms Mass Spectrometer (Detection) hplc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the analysis of this compound.

Potential Signaling Pathways

While direct research on the signaling pathways specifically modulated by this compound is limited, studies on its parent compound, oleuropein, provide valuable insights. Oleuropein has been shown to interact with multiple cellular signaling pathways, suggesting that this compound may have similar biological activities.[3]

Key pathways potentially influenced by this compound, based on oleuropein research, include:

  • TNF Signaling Pathway: Implicated in inflammation and immune response.[3]

  • IL-17 Signaling Pathway: Plays a role in inflammatory and autoimmune diseases.[3]

  • MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • NF-κB Signaling Pathway: A critical regulator of inflammatory responses.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cell_regulation Cellular Regulation This compound This compound TNF Signaling TNF Signaling This compound->TNF Signaling IL-17 Signaling IL-17 Signaling This compound->IL-17 Signaling NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway

Caption: Potential signaling pathways modulated by this compound.

References

A Comparative Guide to UPLC and HPLC Methods for the Analysis of 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocols

Detailed methodologies for both UPLC and HPLC are crucial for reproducibility and method transfer. The following protocols are based on validated methods for the analysis of oleuropein, which can be adapted for 10-Hydroxyoleuropein.

HPLC Method (Adapted from Oleuropein Analysis)

A common approach for the analysis of oleuropein in olive leaves involves an HPLC system with fluorescence detection (FLD).

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 150 x 4.6 mm).[1]

  • Mobile Phase: A gradient elution is typically employed, consisting of a mixture of an acidic aqueous phase (e.g., phosphate buffer pH 3.0) and an organic solvent like acetonitrile.[1] A typical mobile phase could be a 20:80 (v/v) mixture of acetonitrile and phosphate buffer.[1]

  • Flow Rate: A standard flow rate is 1.0 mL/minute.[1]

  • Injection Volume: A typical injection volume is 20 µL.[1]

  • Detection: For fluorescence detection of oleuropein, excitation and emission wavelengths are set to 281 nm and 316 nm, respectively.[2][3] UV detection at 280 nm is also a common alternative.[1]

UPLC Method (Adapted from Oleuropein Analysis)

UPLC methods offer a significant advantage in terms of speed and resolution due to the use of smaller particle size columns and higher operating pressures.

  • Instrumentation: An Ultra-Performance Liquid Chromatography system, often coupled with a mass spectrometer (MS) and/or a UV detector.

  • Column: A UPLC column with sub-2 µm particle size (e.g., ~1.7 µm).[4]

  • Mobile Phase: Similar to HPLC, a gradient elution with an acidified water and acetonitrile mobile phase is common. For example, a mobile phase of 0.1% formate in water (A) and acetonitrile (B) can be used.[5]

  • Flow Rate: Higher flow rates are often used in UPLC compared to HPLC to achieve faster analysis times.

  • Injection Volume: Smaller injection volumes, typically in the range of 2–5 µL, are used in UPLC systems.[6]

  • Detection: UPLC can be coupled with various detectors, including UV and Mass Spectrometry (MS), offering high sensitivity and selectivity.

Data Presentation: A Comparative Analysis

The performance of analytical methods is evaluated based on several key parameters. The following tables summarize the comparative data for HPLC and UPLC methods, primarily based on studies of oleuropein.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterHPLCUPLC
Column Particle Size 3–5 µm< 2 µm
Typical Column Dimensions 150–250 mm length, 4.6 mm ID30–100 mm length, 2.1 mm ID
Operating Pressure Up to 400 barAbove 1,000 bar
Analysis Time 20–45 minutes2–5 minutes
Solvent Consumption HigherReduced by 70–80%
Resolution GoodHigher
Sensitivity GoodEnhanced

This table synthesizes information from multiple sources comparing the general characteristics of HPLC and UPLC systems.[4][6][7][8][9]

Table 2: Comparison of Method Validation Parameters for Oleuropein Analysis

Validation ParameterHPLC-FLDUPLC-MS-UV
**Linearity (R²) **> 0.999Not explicitly stated, but strong linear relationship reported
Repeatability (RSD) < 5%Not explicitly stated, but non-significant differences with HPLC reported
Intermediate Precision (RSD) < 5%Not explicitly stated, but non-significant differences with HPLC reported
Extraction Recovery > 90%> 90% (inferred from cross-validation)

Data in this table is derived from a cross-validation study of HPLC and UPLC methods for oleuropein.[2][3][10][11] The study concluded that selective analysis can be equally carried out by either technique, with non-significant differences in the results of spiked placebo analysis confirmed by ANOVA.[2][3][10][11]

Workflow Visualization

A visual representation of the cross-validation process helps in understanding the logical flow of method comparison.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (Linearity, Precision, Accuracy, etc.) HPLC_Dev->HPLC_Val UPLC_Dev UPLC Method Development UPLC_Val UPLC Method Validation (Linearity, Precision, Accuracy, etc.) UPLC_Dev->UPLC_Val Sample_Analysis Analysis of the Same Set of Samples (e.g., Spiked Matrix Standards) HPLC_Val->Sample_Analysis Using Validated HPLC Method UPLC_Val->Sample_Analysis Using Validated UPLC Method Stat_Analysis Statistical Comparison of Results (e.g., ANOVA, t-test) Sample_Analysis->Stat_Analysis Conclusion Assessment of Method Equivalency & Performance Comparison Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring data integrity and transferability between different analytical platforms. While specific cross-validation data for this compound is limited, the analysis of the closely related compound oleuropein, along with the fundamental differences between HPLC and UPLC, provides a solid framework for comparison.

UPLC offers significant advantages in terms of speed, resolution, and sensitivity, leading to higher sample throughput and reduced solvent consumption. [4][6][8] This makes it an ideal choice for high-throughput screening and research environments where rapid analysis of a large number of samples is required.

HPLC, on the other hand, remains a robust and reliable technique that is widely available in many laboratories. [4] For routine quality control applications where high throughput is not the primary concern, a well-validated HPLC method can provide accurate and precise results.

Ultimately, the choice between UPLC and HPLC for the analysis of this compound will depend on the specific requirements of the laboratory, including sample throughput needs, desired sensitivity, and available instrumentation. The cross-validation data for oleuropein suggests that both techniques are capable of providing equivalent and accurate quantification, offering flexibility to researchers and analysts.[2][3][10][11]

References

A Comparative Analysis of the Anti-Proliferative Effects of Oleuropein and Hydroxytyrosol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative properties of two prominent olive-derived polyphenols: Oleuropein and Hydroxytyrosol. Due to a lack of available scientific literature on the specific anti-proliferative effects of 10-Hydroxyoleuropein, this guide will focus on its closely related and extensively studied precursor, Oleuropein, in comparison with Hydroxytyrosol.

Both Oleuropein and Hydroxytyrosol, key components of the Mediterranean diet, have garnered significant interest for their potential anti-cancer properties.[1][2][3] These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. This guide summarizes the available experimental data to facilitate a comparative understanding of their efficacy and mechanisms of action.

Quantitative Comparison of Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Oleuropein and Hydroxytyrosol across various cancer cell lines, providing a quantitative measure of their anti-proliferative potency.

CompoundCell LineCancer TypeIC50 ValueTreatment DurationObserved Effects
Oleuropein MCF-7Breast Cancer16.99 ± 3.4 µMNot SpecifiedApoptosis induction, inhibition of cell motility
MDA-MB-231Breast Cancer27.62 ± 2.38 µMNot SpecifiedApoptosis induction, inhibition of cell motility
T-47DBreast CancerNot SpecifiedNot SpecifiedDecreased cell viability
HEYOvarian Cancer>100 µM24 hoursCytotoxicity, apoptosis
MG-63Osteosarcoma247.4–475.0 µMNot SpecifiedCytotoxicity
Saos2Osteosarcoma359.9–798.7 µMNot SpecifiedCytotoxicity
A375Melanoma~250 µM72 hoursDecreased cell viability, apoptosis at 500 µM
WM266-4Melanoma~250 µM72 hoursDecreased cell viability
SEM-1Testicular Cancer140 µM48 hoursReduced cell viability
TCAM-2Testicular Cancer50 µM48 hoursReduced cell viability
Hydroxytyrosol MDA-MB-231Breast Cancer12 ppm (~77.8 µM)72 hoursApoptosis induction
MCF-7Breast Cancer14 ppm (~90.8 µM)72 hoursApoptosis induction, G1 cell cycle arrest
HepG2Liver CancerNot SpecifiedNot SpecifiedInhibition of lipogenic enzymes, reduced IL-6
Hep3BLiver CancerNot SpecifiedNot SpecifiedInhibition of lipogenic enzymes, reduced IL-6
HCT116Colon Cancer92.83 µM72 hoursG2/M cell cycle arrest, apoptosis
LoVoColon Cancer140.8 µM72 hoursG2/M cell cycle arrest, apoptosis
MIA PaCa-2Pancreatic CancerNot Specified24 hoursG2 cell cycle arrest, apoptosis

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of Oleuropein and Hydroxytyrosol are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C and 5% CO2.

  • Treatment Application: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Oleuropein or Hydroxytyrosol) or a vehicle control.

  • Incubation: The plate is incubated for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plate is incubated for an additional 4 hours in a humidified atmosphere (37°C, 5% CO2) to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete solubilization. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm.[1][2]

G MTT Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add test compounds incubate1->treat incubate2 Incubate for desired duration treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin. Suspension cells are collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol while vortexing gently and incubated for at least 30 minutes at 4°C to fix the cells.

  • Washing: The fixed cells are washed twice with PBS to remove the ethanol.

  • Staining: The cell pellet is resuspended in a staining solution containing Propidium Iodide (PI), a fluorescent DNA-intercalating agent, and RNase A (to prevent staining of RNA).

  • Incubation: The cells are incubated in the staining solution for at least 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cell cycle phases.

G Cell Cycle Analysis Workflow cluster_0 Sample Preparation cluster_1 Staining cluster_2 Analysis culture Culture and treat cells harvest Harvest cells culture->harvest fix Fix with cold ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with Propidium Iodide and RNase A wash->stain incubate Incubate in the dark stain->incubate flow Analyze by flow cytometry incubate->flow

Caption: General workflow for cell cycle analysis using flow cytometry.

Apoptosis Detection by Annexin V Staining

This assay is used to detect and quantify apoptosis, or programmed cell death.

  • Cell Culture and Treatment: Cells are grown and treated with the compounds of interest.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached gently, for instance with a non-enzymatic cell dissociation solution, to minimize membrane damage.

  • Washing: The cells are washed with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Signaling Pathways in Anti-Proliferative Effects

Both Oleuropein and Hydroxytyrosol exert their anti-proliferative effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Oleuropein

Oleuropein has been shown to influence several critical pathways in cancer cells. It can inhibit the PI3K/Akt pathway, a central regulator of cell survival and proliferation. By downregulating Akt phosphorylation, Oleuropein can promote apoptosis. Furthermore, Oleuropein has been reported to suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and sensitization of cancer cells to apoptosis.

G Oleuropein's Anti-Proliferative Signaling cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway Oleuropein Oleuropein Akt Akt Oleuropein->Akt inhibition NFkB NF-κB Oleuropein->NFkB inhibition PI3K PI3K PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibition IKK IKK IKK->NFkB AntiApoptosis Anti-apoptotic Gene Expression NFkB->AntiApoptosis NFkB->Apoptosis inhibition

Caption: Oleuropein's modulation of PI3K/Akt and NF-κB pathways.

Hydroxytyrosol

Hydroxytyrosol has been demonstrated to modulate multiple oncogenic signaling pathways. It can inhibit the activation of Akt and reduce the nuclear levels of NF-κB. Similar to Oleuropein, this leads to a decrease in the expression of proteins involved in cell survival and proliferation. Additionally, Hydroxytyrosol has been shown to affect the MAPK/ERK pathway. While the effects can be cell-type dependent, inhibition of ERK1/2 phosphorylation by Hydroxytyrosol has been linked to its cytotoxic effects in some cancer cells.

G Hydroxytyrosol's Anti-Proliferative Signaling cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway cluster_2 MAPK/ERK Pathway Hydroxytyrosol Hydroxytyrosol Akt Akt Hydroxytyrosol->Akt inhibition NFkB NF-κB Hydroxytyrosol->NFkB inhibition ERK ERK1/2 Hydroxytyrosol->ERK modulation Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis inhibition Proliferation Cell Proliferation NFkB->Proliferation NFkB->Apoptosis inhibition Growth Cell Growth ERK->Growth

Caption: Hydroxytyrosol's influence on key cancer-related signaling pathways.

References

The Synergistic Dance of Olive Polyphenols: A Comparative Guide to the Antioxidant Effects of 10-Hydroxyoleuropein and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant capacities of key olive polyphenols, with a focus on the emerging potential of 10-Hydroxyoleuropein. While direct quantitative data on the synergistic effects of this compound with other polyphenols remains an area ripe for exploration, this document synthesizes existing data on individual compound efficacy, outlines standard experimental protocols for antioxidant assessment, and details the cellular signaling pathways through which these powerful natural compounds exert their protective effects.

Comparative Antioxidant Activity of Key Olive Polyphenols

The antioxidant potential of olive polyphenols is a subject of intense scientific interest. While specific data on this compound is emerging, the well-studied activities of its structural relatives, oleuropein and hydroxytyrosol, provide a valuable benchmark for comparison. The following table summarizes representative antioxidant activity data for these key compounds from various in vitro studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

PolyphenolAntioxidant AssayIC50 Value (µg/mL)Key Findings & Reference
Hydroxytyrosol DPPH~5.8Exhibited significantly higher antioxidant activity compared to a total polyphenolic fraction in the DPPH assay.[1]
Oleuropein DPPH-Generally shows lower radical scavenging activity compared to its hydrolysis product, hydroxytyrosol.
Total Polyphenolic Fraction (from Olive Oil) DPPH~24.0Demonstrated antioxidant capacity, though less potent than pure hydroxytyrosol in this assay.[1]
Hydroxytyrosol ABTS-In contrast to the DPPH assay, a total polyphenolic fraction showed higher activity than pure hydroxytyrosol in the ABTS assay, suggesting solvent and method-dependent effects.[1]
Oleuropein Hydrolysate DPPH41.82The enzymatic hydrolysate of an oleuropein-rich extract, containing hydroxytyrosol, demonstrated high antioxidant activity.[2]

IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant potency.

Experimental Protocols for Antioxidant Capacity Assessment

Standardized in vitro assays are crucial for quantifying and comparing the antioxidant activity of polyphenols. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely used methods.

DPPH Radical Scavenging Assay

This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol.

  • Sample Preparation: The test compounds (this compound, other polyphenols, and their combinations) are dissolved in the same solvent at various concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a dose-response curve.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the test sample is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Experimental_Workflow_for_Antioxidant_Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare DPPH Solution (0.1 mM in Methanol) DPPH_mix Mix DPPH Solution and Polyphenol Solution DPPH_prep->DPPH_mix DPPH_sample Prepare Polyphenol Solutions (Varying Concentrations) DPPH_sample->DPPH_mix DPPH_incubate Incubate in Dark (30 min) DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance at 517 nm DPPH_incubate->DPPH_measure DPPH_calc Calculate % Inhibition and IC50 DPPH_measure->DPPH_calc ABTS_gen Generate ABTS Radical Cation (ABTS + K2S2O8) ABTS_dilute Dilute ABTS Solution to Absorbance ~0.7 ABTS_gen->ABTS_dilute ABTS_mix Mix Diluted ABTS and Polyphenol Solution ABTS_dilute->ABTS_mix ABTS_sample Prepare Polyphenol Solutions (Varying Concentrations) ABTS_sample->ABTS_mix ABTS_incubate Incubate (6 min) ABTS_mix->ABTS_incubate ABTS_measure Measure Absorbance at 734 nm ABTS_incubate->ABTS_measure ABTS_calc Calculate % Inhibition and IC50 ABTS_measure->ABTS_calc

Fig. 1: Standard experimental workflows for DPPH and ABTS antioxidant assays.

Cellular Signaling Pathways Modulated by Olive Polyphenols

The antioxidant effects of olive polyphenols, including likely this compound, extend beyond direct radical scavenging. They also modulate key cellular signaling pathways involved in the endogenous antioxidant response and inflammation, which are intricately linked to oxidative stress.

The Nrf2-ARE Pathway: Upregulating Cellular Defenses

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress or electrophilic compounds like olive polyphenols, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This includes genes for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis. The activation of the Nrf2-ARE pathway by olive polyphenols, therefore, enhances the cell's intrinsic capacity to neutralize reactive oxygen species (ROS).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Polyphenols Olive Polyphenols (e.g., this compound) Polyphenols->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense

Fig. 2: Activation of the Nrf2-ARE antioxidant response pathway by olive polyphenols.
The NF-κB Pathway: Attenuating Inflammatory Responses

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as oxidative stress and inflammatory signals, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus. There, it induces the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Chronic activation of NF-κB is associated with many inflammatory diseases. Olive polyphenols have been shown to inhibit the activation of NF-κB. By scavenging ROS, they can prevent the activation of upstream kinases that lead to IκB degradation. This inhibitory effect on the NF-κB pathway contributes to the anti-inflammatory properties of these compounds, which are closely linked to their antioxidant effects.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS_Inflam Oxidative Stress & Inflammatory Stimuli IKK IKK Complex ROS_Inflam->IKK activates Polyphenols_NFkB Olive Polyphenols Polyphenols_NFkB->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates to ProInflam_Genes Transcription of Pro-inflammatory Genes (Cytokines, Chemokines) NFkB_nuc->ProInflam_Genes induces Inflammation Inflammatory Response ProInflam_Genes->Inflammation

Fig. 3: Inhibition of the NF-κB inflammatory pathway by olive polyphenols.

Conclusion and Future Directions

While the individual antioxidant prowess of olive polyphenols like hydroxytyrosol and oleuropein is well-documented, the exploration of their synergistic interactions, particularly with emerging compounds such as this compound, is a promising frontier in antioxidant research and drug development. The data presented in this guide underscore the potent antioxidant activities of these compounds and provide a framework for their continued investigation.

Future research should focus on conducting rigorous studies to quantify the synergistic, additive, or antagonistic antioxidant effects of this compound in combination with other major olive polyphenols. Such studies, employing standardized assays and cellular models, will be instrumental in elucidating the full therapeutic potential of these natural compounds and in the rational design of novel antioxidant formulations. The modulation of key signaling pathways like Nrf2 and NF-κB by these polyphenols further highlights their potential to combat oxidative stress-related diseases through multifaceted mechanisms.

References

A Comparative Guide to the Stability of Oleuropein and 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of oleuropein and its hydroxylated derivative, 10-hydroxyoleuropein. While extensive data exists for oleuropein, direct comparative studies with this compound are limited. This document summarizes the available experimental data for oleuropein, discusses the qualitative stability of this compound, and presents a detailed protocol for a head-to-head comparative stability study.

Introduction to Compounds

Oleuropein is the most abundant phenolic compound in olive leaves and unprocessed olives, responsible for their characteristic bitter taste.[1][2] It is a glycoside ester of elenolic acid and hydroxytyrosol.[1][3][4] Due to its well-documented antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties, oleuropein is a subject of intense research for pharmaceutical and nutraceutical applications.[1][5][6] However, its inherent instability under certain conditions presents a challenge for formulation and storage.[1]

This compound is a related secoiridoid found in olive leaves and other plants of the Oleaceae family.[3][7] As a hydroxylated form of oleuropein, it shares a similar chemical backbone but with modifications that may influence its stability and biological activity. Currently, there is a notable lack of dedicated studies focusing on its stability profile.

Part 1: Quantitative Stability Data of Oleuropein

The stability of oleuropein is significantly influenced by temperature, pH, and relative humidity (RH). Its degradation generally follows first-order kinetics.[5][6][8]

Table 1: Effect of Temperature on Oleuropein Stability in Aqueous Extracts
Temperature (°C)Half-Life (t½)Rate Constant (k)Initial pHObservationsSource
80~1.5 days-6.30Rapid degradation; pH decreased to 4.42.[5]
60~7 days-6.30Significant degradation observed over 60 days.[5]
40~11 days-6.30Moderate degradation.[5]
24 (Room Temp)~13 days-6.30Considered a suitable storage condition for logistics.[5]
14~43 days-6.30Increased stability compared to room temperature.[5]
7~63 days-6.30Good stability over the study period.[5]
-20--4.8-5.2Optimal condition for long-term storage (8 weeks).[9]

Note: Half-life values are estimated from graphical data presented in the source literature.

Table 2: Effect of pH on Oleuropein Stability
pH ValueStability ObservationDurationSource
3More stable than at pH 7 and 9.30 days[10]
5Optimal stability observed among tested values.30 days[9][10]
7Less stable; significant degradation.30 days[10]
9Unstable condition.30 days[10]

General finding: Oleuropein is more stable in acidic conditions compared to neutral or alkaline environments.[10][11]

Table 3: Effect of Relative Humidity (RH) on Oleuropein Stability in Olive Leaf Powder
Relative Humidity (%)Temperature (°C)Half-Life (t½)Rate Constant (k, days⁻¹)ObservationsSource
75%Room Temp (~23)~30 days0.023High humidity significantly decreases stability.[3]
75%40~13 hours1.282Combination of high humidity and temperature is highly detrimental.[3]
≤ 57%Room Temp & 40Stable-Showed greater stability over six months.[5][6]

Part 2: Stability of this compound

  • In aqueous extracts and olive leaf powder, this compound content was observed to decrease rapidly and simultaneously with oleuropein during storage under destabilizing conditions (e.g., 75% RH).[3]

  • This suggests that this compound may have a stability profile comparable to or potentially lower than oleuropein under similar stress conditions, although kinetic studies are required to confirm this.

Part 3: Proposed Experimental Protocol for Comparative Stability Study

To address the data gap, the following protocol is proposed for a direct comparative stability study of oleuropein and this compound.

Objective

To compare the degradation kinetics of oleuropein and this compound under controlled conditions of temperature and pH.

Materials
  • High-purity oleuropein standard (>98%)

  • High-purity this compound standard (>98%)

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Buffer solutions (pH 3, 5, 7, 9)

  • Type I water

  • Temperature-controlled incubators/water baths

  • Calibrated pH meter

  • HPLC system with DAD or UV detector and a C18 column

Methodology
  • Stock Solution Preparation:

    • Prepare individual stock solutions of oleuropein and this compound (e.g., 1 mg/mL) in methanol.

    • Store stocks at -20°C in amber vials to prevent photodegradation.

  • Forced Degradation Study Setup:

    • pH Influence: For each compound, dilute the stock solution with buffer solutions to achieve final concentrations of ~50 µg/mL at pH 3, 5, 7, and 9.

    • Temperature Influence: For each compound, dilute the stock solution in a buffer of optimal pH (e.g., pH 5) to a final concentration of ~50 µg/mL.

    • Aliquot the solutions into amber HPLC vials and place them in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Time-Point Sampling:

    • Collect samples from each condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The sampling frequency should be adjusted based on the degradation rate.

    • Immediately quench any further degradation by storing the collected sample at -20°C until analysis.

  • HPLC Analysis:

    • Method: Develop and validate an HPLC-DAD method for the simultaneous quantification of oleuropein and this compound.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acidified water (A) and acetonitrile (B). For example, 0.1% formic acid in water vs. acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: Monitor at 280 nm, a common wavelength for these compounds.[13][14]

    • Quantification: Calculate the concentration of the parent compound at each time point using a calibration curve prepared from the standards.

  • Data Analysis:

    • For each condition, plot the natural logarithm of the remaining concentration (ln[C]) versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) for each compound under each condition using the formula: t½ = 0.693 / k.

    • Compare the k and t½ values of oleuropein and this compound to determine their relative stability.

Part 4: Visualizations

Experimental and Degradation Pathway Diagrams

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Data Processing stock Prepare Stock Solutions (1 mg/mL in Methanol) working Dilute to Working Solutions (~50 µg/mL in Buffers) stock->working temp Temperature Stress (25°C, 40°C, 60°C, 80°C) working->temp ph pH Stress (pH 3, 5, 7, 9) working->ph sampling Time-Point Sampling (T=0, 2, 4... hrs) temp->sampling ph->sampling hplc HPLC-DAD Analysis (Quantify Parent Peak) sampling->hplc kinetics Kinetic Analysis (Calculate k and t½) hplc->kinetics comparison Comparative Report kinetics->comparison G cluster_oleuropein Oleuropein Degradation cluster_hydroxy Putative this compound Degradation OLE Oleuropein AGL Oleuropein Aglycone OLE->AGL β-glucosidase or Acid Hydrolysis GLU Glucose OLE->GLU HT Hydroxytyrosol AGL->HT EA Elenolic Acid AGL->EA H_OLE This compound H_AGL 10-OH-Oleuropein Aglycone H_OLE->H_AGL Hydrolysis (Assumed) H_GLU Glucose H_OLE->H_GLU H_HT Hydroxytyrosol H_AGL->H_HT H_EA 10-OH-Elenolic Acid H_AGL->H_EA

References

Navigating the Extraction of Oleuropein and its Derivatives from Olive Leaves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of various extraction methodologies for oleuropein, a key bioactive polyphenol found in olive leaves. This guide provides researchers, scientists, and drug development professionals with a comparative overview of techniques, supported by quantitative data and detailed experimental protocols to aid in the selection of the most efficacious method.

While the focus of this guide is on oleuropein due to the extensive availability of research, the principles and methodologies discussed are largely applicable to its hydroxylated derivative, 10-Hydroxyoleuropein, and other related polyphenols present in olive leaves. The optimal extraction conditions may vary slightly for this compound, and empirical optimization is always recommended.

Comparative Efficacy of Extraction Techniques

The selection of an appropriate extraction technique is paramount to maximizing the yield and purity of oleuropein from olive leaves. Modern techniques have shown significant advantages over conventional methods in terms of efficiency and extraction time. Advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated higher recovery of total polyphenols compared to conventional heat-reflux extraction, while drastically reducing the extraction time from 60 minutes to as little as 2 minutes for MAE.[1][2]

Both MAE and UAE operate on principles that enhance cell wall disruption, thereby facilitating the release of intracellular bioactive compounds.[1] MAE utilizes electromagnetic waves to induce changes in the cell structure, while UAE employs acoustic cavitation.[1] High-Pressure-Assisted Extraction (HPAE) also promotes cell wall disruption through high pressure.[1] Studies indicate that MAE and UAE are generally more efficient in the recovery of total polyphenols than HPAE.[1][2]

Conventional methods, such as Soxhlet extraction and maceration, are still widely used. Soxhlet extraction has been found to yield higher amounts of oleuropein compared to maceration.[3][4] The choice of solvent also plays a critical role, with mixtures of ethanol and water, particularly 80% ethanol, often yielding the highest oleuropein content.[3][5][6]

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) modified with a co-solvent like ethanol presents a "green" alternative, though yields may be lower compared to solvent-based methods.[4][7][8][9] Pressurized Liquid Extraction (PLE) is another advanced technique that has proven effective for extracting phenolic compounds from olive leaves.[4]

The stability of oleuropein during and after extraction is also a crucial consideration. Oleuropein in aqueous extracts is relatively stable for about a week at room temperature but degrades significantly after 17 days.[10][11] In contrast, methanolic extracts show good stability for at least 30 days at room temperature.[10][11]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the extraction of oleuropein, providing a comparative look at the efficacy of different techniques.

Extraction TechniqueSolventTemperature (°C)TimeOleuropein Yield (mg/g dry leaf)Reference
Conventional Extraction
Soxhlet80% MethanolBoiling Point8 h13.35[5]
Soxhlet80% EthanolBoiling Point8 h12.44[5]
SoxhletMethanolBoiling PointNot Specified37.84[7][9]
Maceration80% EthanolAmbient4 h13.0[6]
Maceration70% Ethanol252 h27.3 ± 1.1[12]
Advanced Extraction
Ultrasound-Assisted (UAE)70% Ethanol252 h~30% greater than maceration[13][14]
Ultrasound-Assisted (UAE)80% Ethanol4020 minHigher than maceration[15]
Microwave-Assisted (MAE)80:20 Ethanol:Water802 minNot specified, but high total polyphenol yield[1][2]
Microwave-Assisted (MAE)80:20 Ethanol:WaterNot Specified8 minComplete extraction[16][17]
Supercritical Fluid (SFE)CO2 + 20% Methanol100Not Specified14.26[7][9]
Pressurized Liquid (PLE)Ethanol60Not Specified73.65 mg/g extract[4]

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below. These protocols are generalized from multiple sources and may require optimization for specific laboratory conditions and research goals.

Conventional Solvent Extraction (Soxhlet)
  • Sample Preparation: Dry olive leaves at room temperature or 60°C and grind them into a fine powder (particle size 250-500 µm).[5][10][11][18]

  • Extraction: Place 10 g of the dried leaf powder into a thimble and insert it into the Soxhlet extractor.[9][18]

  • Solvent Addition: Add a suitable solvent, such as 80% methanol or 80% ethanol, to the distillation flask.[5]

  • Extraction Process: Heat the flask to the solvent's boiling point and allow the extraction to proceed for a defined period, typically 4 to 8 hours.[5]

  • Solvent Removal: After extraction, evaporate the solvent from the extract using a rotary evaporator under vacuum at room temperature.[6]

  • Storage: Store the concentrated extract in a refrigerator at 2-8°C.[6]

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare dried and powdered olive leaves as described for conventional extraction.

  • Mixture Preparation: Mix a specific mass of the powdered leaves with a solvent (e.g., 70% ethanol) in a flask at a defined solid-to-liquid ratio (e.g., 1:5 w/v).[12][13][14]

  • Ultrasonication: Place the flask in an ultrasonic bath with a specific frequency (e.g., 35 kHz) and power (e.g., 60/120 W).[12][13]

  • Extraction Parameters: Conduct the extraction for a predetermined time (e.g., 20 minutes to 2 hours) and at a controlled temperature (e.g., 25-40°C).[12][13][14][15]

  • Filtration and Concentration: Filter the extract to remove solid particles and then concentrate it using a rotary evaporator.[6][15]

  • Storage: Store the final extract under refrigerated conditions.[6][15]

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Use dried and powdered olive leaves.

  • Mixture Preparation: Place a known amount of the leaf powder (e.g., 1-6 g) into a microwave extraction vessel with a solvent (e.g., 50 mL of an 80:20 ethanol-water mixture).[16][17][19]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specific power (e.g., 450 W) and for a short duration (e.g., 2-8 minutes).[1][2][16][17][19]

  • Cooling and Filtration: After irradiation, rapidly cool the vessel and filter the extract to separate the solid residue.

  • Analysis: The resulting extract can often be directly analyzed by HPLC without further cleanup.[16][17]

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Use dried and ground olive leaves.

  • Extractor Loading: Load the powdered leaves into the extraction vessel of the SFE apparatus.[9]

  • Parameter Setting: Set the extraction parameters, including pressure (e.g., 100-300 bar) and temperature (e.g., 50-100°C).[7][9]

  • CO2 and Co-solvent Introduction: Introduce supercritical CO2 into the extractor. A co-solvent, such as ethanol or methanol (e.g., 20% v/v), is often added to enhance the extraction of polar compounds like oleuropein.[4][7][9]

  • Extraction and Collection: The supercritical fluid containing the extracted compounds flows to a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate for collection.

  • Analysis: The collected extract is then typically dissolved in a suitable solvent for analysis.

Visualizing the Workflow

To better illustrate the general process of oleuropein extraction and analysis, the following diagram outlines the key steps involved.

ExtractionWorkflow Start Start: Olive Leaf Sample Collection Pretreatment Sample Pretreatment (Drying, Grinding) Start->Pretreatment Extraction Extraction Pretreatment->Extraction Conventional Conventional Methods (Soxhlet, Maceration) Extraction->Conventional Choice of Technique Advanced Advanced Methods (UAE, MAE, SFE, PLE) Extraction->Advanced Choice of Technique Filtration Filtration / Centrifugation Conventional->Filtration Advanced->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Analysis Analysis (e.g., HPLC) Concentration->Analysis FinalProduct Purified Oleuropein Extract Analysis->FinalProduct

Caption: General experimental workflow for the extraction and analysis of oleuropein from olive leaves.

References

Safety Operating Guide

Proper Disposal Procedures for 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 10-Hydroxyoleuropein waste in a laboratory setting. The procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals.

Hazard Identification and Data

While a full SDS is not available, hazard information from chemical suppliers indicates that this compound is associated with specific health hazards. This information is crucial for determining the appropriate handling and disposal methods.

Hazard IdentificationGHS PictogramSignal WordHazard Statement CodeHazard Statement Description
This compound GHS07 (Exclamation Mark)WarningH315Causes skin irritation.[1][2][3][4][5]
H319Causes serious eye irritation.[1][2][3][4][5]
H335May cause respiratory irritation.[1][2][3][4][5]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Experimental Protocols:

The following step-by-step protocol outlines the recommended procedure for the safe disposal of waste containing this compound.

Step 1: Waste Identification and Classification
  • Identify Waste Streams: Identify all waste streams containing this compound. This includes pure, unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).

  • Classify Waste: Due to the hazard statements (H315, H319, H335), waste containing this compound should be managed as a hazardous chemical waste, unless determined otherwise by your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.[6]

Step 2: Personal Protective Equipment (PPE)

When handling this compound waste, the following minimum PPE is required to mitigate risks of skin, eye, and respiratory irritation:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Skin Protection: Wear standard laboratory gloves (e.g., nitrile) and a lab coat. Ensure gloves are compatible with any solvents used.

  • Respiratory Protection: If handling the powder form outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary. Handle in a well-ventilated area.[7]

Step 3: Waste Segregation and Storage

Proper segregation and storage are critical to prevent dangerous chemical reactions.[8][9]

  • Select a Compatible Container: Use a chemically compatible container with a tight-fitting lid that is in good condition and free of leaks or cracks.[6][8] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Segregate Incompatibles: Store this compound waste separately from incompatible materials. While specific reactivity data is limited, as a general precaution, store it away from:

    • Strong acids

    • Strong bases

    • Strong oxidizing agents

  • Designate a Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a designated hazardous waste storage area.[10] This area should be well-ventilated and secure, with access limited to trained personnel.[8]

  • Use Secondary Containment: Place the waste container in a secondary containment tray or tub to contain any potential leaks or spills.[6][9]

Step 4: Waste Container Labeling

Properly label the hazardous waste container as soon as waste is added.[6] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)

  • The approximate concentration and quantity of the waste

  • The date of accumulation (the date the first drop of waste was added)

  • The name of the principal investigator or laboratory contact

Step 5: Final Disposal
  • Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[6]

  • Licensed Disposal Service: Disposal must be conducted through a licensed professional waste disposal service.[11] This ensures that the waste is managed responsibly and in full compliance with all regulatory requirements.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal start Generate Waste Containing this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 classify Classify as Hazardous Chemical Waste ppe->classify Step 2 container Select Compatible, Sealed Container classify->container Step 3 label_waste Label Container with 'Hazardous Waste' & Contents container->label_waste Step 4 segregate Segregate from Incompatible Chemicals label_waste->segregate Step 5 store Store in Designated Area with Secondary Containment segregate->store Step 6 contact_ehs Contact EHS for Waste Pickup store->contact_ehs Step 7 end Disposal via Licensed Professional Service contact_ehs->end Step 8

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 10-Hydroxyoleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 10-Hydroxyoleuropein in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

I. Chemical and Safety Data Overview

This compound is a phenolic compound isolated from sources such as the rhizome of Cyperus rotundus.[1] While one supplier's Material Safety Data Sheet (MSDS) indicates that it is not classified for physical, health, or environmental hazards, it is prudent to handle it with the care afforded to all laboratory chemicals.

Table 1: Chemical Identification and Properties

PropertyValue
CAS Number 84638-44-8
Molecular Formula C25H32O14
Molecular Weight 556.5 g/mol
Purity >97%
Appearance Solid (form may vary)
Storage Temperature -20°C (long term), 2-8°C (short term)

Table 2: Summary of Hazard Statements and Precautionary Measures

Hazard CategoryGHS ClassificationPrecautionary Statements
Physical Hazards Not ClassifiedNone
Health Hazards Not ClassifiedNone
Environmental Hazards Not ClassifiedNone

Note: The absence of a formal hazard classification does not imply the substance is completely benign. Standard laboratory safety practices should always be observed.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect for tears or degradation before each use.
Eyes Safety glasses with side shields or gogglesMust provide a complete seal around the eyes to protect from dust or splashes.
Body Laboratory coatA standard, long-sleeved lab coat should be worn and kept fastened.
Respiratory Not generally requiredUse in a well-ventilated area. If dust formation is significant, a NIOSH-approved respirator may be necessary.

III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for handling this compound, from preparation to use in experimental settings.

1. Preparation and Weighing:

  • Before handling, ensure the work area (e.g., chemical fume hood, balance) is clean and uncluttered.

  • Don the required PPE as detailed in Table 3.

  • To minimize dust generation, handle the solid compound gently. Use a chemical spatula for transferring the substance.

  • If weighing, use an analytical balance within a fume hood or a ventilated balance enclosure to contain any airborne particles.

2. Dissolving the Compound:

  • Consult relevant literature or experimental protocols for the appropriate solvent.

  • Add the solvent to the weighed this compound in a suitable container (e.g., beaker, flask).

  • If necessary, use a magnetic stirrer or vortex mixer to aid dissolution. Avoid vigorous shaking that could cause splashing.

3. Experimental Use:

  • All procedures involving this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Keep containers of this compound closed when not in use to prevent contamination and potential exposure.

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with copious amounts of water and soap. Remove contaminated clothing.

  • In case of eye contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • In case of inhalation: Move to an area with fresh air. If breathing is difficult, provide oxygen.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

IV. Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

1. Waste Collection:

  • All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Unused or waste solutions of this compound should be collected in a separate, clearly labeled liquid hazardous waste container.

2. Disposal Procedure:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste. If institutional policy dictates, it may be disposed of as general chemical waste.

  • Do not pour this compound solutions down the drain or dispose of solid waste in regular trash.

V. Biological Activity and Signaling Pathway

This compound has been shown to inhibit the respiratory burst in macrophages.[1] The respiratory burst is a critical process in the immune response where phagocytic cells, like macrophages, rapidly produce reactive oxygen species (ROS) to destroy pathogens. This process is primarily mediated by the NADPH oxidase enzyme complex. The diagram below illustrates the general signaling pathway of NADPH oxidase activation and the proposed inhibitory action of this compound.

G cluster_activation NADPH Oxidase Activation cluster_membrane Cell Membrane cluster_inhibition Inhibitory Action cluster_ros ROS Production Stimulus Pathogen or Stimulus Receptor Cell Surface Receptor Stimulus->Receptor PKC PKC Receptor->PKC p47phox_c p47phox (cytosolic) Assembled_Complex Assembled NADPH Oxidase Complex p47phox_c->Assembled_Complex translocation p67phox_c p67phox (cytosolic) p67phox_c->Assembled_Complex translocation Rac_c Rac (cytosolic) Rac_c->Assembled_Complex translocation PKC->p47phox_c gp91phox gp91phox p22phox p22phox NADP NADP+ Assembled_Complex->NADP Superoxide Superoxide (O2-) Assembled_Complex->Superoxide Hydroxyoleuropein This compound Hydroxyoleuropein->Assembled_Complex Inhibition NADPH NADPH NADPH->Assembled_Complex O2 O2 O2->Assembled_Complex ROS Other ROS Superoxide->ROS

Caption: Inhibition of NADPH Oxidase by this compound.

This guide is intended to provide essential safety and handling information. Researchers should always consult with their institution's safety office for specific protocols and regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.